Product packaging for Vanadium(III) oxide(Cat. No.:CAS No. 1314-34-7)

Vanadium(III) oxide

Cat. No.: B072604
CAS No.: 1314-34-7
M. Wt: 149.881 g/mol
InChI Key: KFAFTZQGYMGWLU-UHFFFAOYSA-N
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Description

Vanadium(III) oxide (V2O3) is a significant transition metal oxide prized in research for its intriguing correlated electron behavior and metal-insulator transition near -123°C. This property, driven by strong electron-electron correlations, makes it a quintessential model system for studying Mott-Hubbard physics in condensed matter and solid-state chemistry. In the field of catalysis, V2O3 serves as a versatile precursor and active component for oxidation reactions and is investigated as a robust support for platinum-group metals, potentially enhancing catalytic activity and stability. Its application extends to energy storage, where it is explored as a promising electrode material for lithium-ion and post-lithium batteries, leveraging its multiple oxidation states for high theoretical capacity. Furthermore, researchers utilize this compound in materials science for synthesizing vanadium carbide and nitride, as well as for developing functional thin films and coatings with tailored electronic and optical properties. Our high-purity powder ensures consistent, reliable results for advanced laboratory investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula V2O3<br>O3V2 B072604 Vanadium(III) oxide CAS No. 1314-34-7

Properties

IUPAC Name

oxo(oxovanadiooxy)vanadium
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InChI

InChI=1S/3O.2V
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InChI Key

KFAFTZQGYMGWLU-UHFFFAOYSA-N
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Canonical SMILES

O=[V]O[V]=O
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Molecular Formula

O3V2, V2O3
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DSSTOX Substance ID

DTXSID90892259
Record name Vanadium trioxide
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Molecular Weight

149.881 g/mol
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Physical Description

Vanadium trioxide appears as a black crystalline solid. Density 4.87 g / cm3. Slightly soluble in water. Irritating to skin and eyes. May be toxic by ingestion. Used to make other chemicals. Used as a catalyst., Dry Powder, Black solid; Insoluble in water; [Merck Index] Black or dark blue odorless powder; Slightly soluble in water; [MSDSonline], BLACK POWDER.
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Boiling Point

Approximately 3000 °C
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Solubility

In water, 0.01 g/100 mL at 20 °C, Insoluble in water, Slightly soluble in cold water (20-25 °C), soluble in hot water, Difficultly soluble in acids, Soluble in nitric acid, hydrogen fluoride, alkali ..., Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
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Density

4.87 g/cu cm, 4.87 g/cm³
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Color/Form

Black powder, Black crystals

CAS No.

1314-34-7
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Melting Point

1940 °C, 1970 °C
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Significance of Transition Metal Oxides in Condensed Matter Physics and Materials Engineering

Transition metal oxides (TMOs) represent a cornerstone in the study of condensed matter physics and materials engineering due to their vast array of functional properties. researchgate.netresearchgate.net These materials exhibit a wide spectrum of electronic and magnetic behaviors, including high-temperature superconductivity, colossal magnetoresistance, multiferroicity, and metal-insulator transitions. researchgate.netosti.gov This functional diversity arises from the complex interplay between the charge, spin, orbital, and lattice degrees of freedom, a consequence of the strongly correlated nature of electrons in the d-orbitals of the transition metal ions. researchgate.netcornell.educambridge.org

The unique electronic structures of TMOs, characterized by partially filled d-orbitals and highly electronegative oxygen atoms, enable their use in a multitude of technological applications. frontiersin.org They are integral components in catalysis, energy storage and conversion systems like batteries and fuel cells, and advanced electronic devices. frontiersin.orgresearchgate.netamericanelements.com The ability to tune their properties through methods like doping, strain engineering, and dimensional confinement in thin films further enhances their versatility and potential for creating next-generation technologies. cornell.edunrel.gov The study of TMOs continues to be a vibrant area of research, pushing the boundaries of fundamental science and enabling novel device functionalities. osti.govjinr.ru

Historical Context of Vanadium Iii Oxide Research in Strongly Correlated Electron Systems

Vanadium(III) oxide holds a significant place in the history of condensed matter physics as a model system for studying strongly correlated electron systems. cornell.eduyale.edu Research into its unique properties has been ongoing for nearly a century, with much of the focus on its dramatic metal-insulator transition (MIT). cornell.educambridge.org V₂O₃ is considered an archetypal Mott insulator, a class of materials predicted to be metallic by conventional band theory but are insulating due to strong electron-electron coulomb repulsion. aip.orgresearchgate.netaip.org

The seminal research on V₂O₃ revolves around the abrupt change in its electrical conductivity by several orders of magnitude at a critical temperature of approximately 160 K (-113 °C). wikipedia.orgatamanchemicals.com Below this temperature, it behaves as an antiferromagnetic insulator, and above it, as a paramagnetic metal. mathnet.ruresearchgate.net This transition is also accompanied by a structural change from a low-temperature monoclinic crystal structure to a high-temperature corundum (rhombohedral) structure. wikipedia.orgmathnet.ru The phenomenon observed in V₂O₃ is regarded as a textbook example of a Mott transition, making it a critical material for testing and developing theories of strong electron correlations. yale.eduresearchgate.net Early investigations by researchers like Morin and McWhan laid the groundwork for understanding this transition, and the material continues to be a subject of intense study to unravel the intricate physics governing its phase diagram. yale.edumdpi.com

Overview of Key Academic Research Domains Pertaining to Vanadium Iii Oxide

Dynamical Mean-Field Theory (DMFT) Investigations of this compound

Dynamical Mean-Field Theory (DMFT) is a powerful non-perturbative technique designed to treat strong electronic correlations. It maps the complex lattice problem onto a single-impurity Anderson model that can be solved self-consistently. d-nb.info The combination of DFT with DMFT (DFT+DMFT or LDA+DMFT) has become the state-of-the-art approach for studying materials like V₂O₃ that are close to a Mott-Hubbard metal-insulator transition. d-nb.infofuw.edu.pl

To solve the effective impurity problem within the DMFT cycle, various numerical techniques, known as "impurity solvers," are employed. For V₂O₃, Quantum Monte Carlo (QMC) simulations are a widely used and numerically exact method. d-nb.inforesearchgate.netnih.gov The LDA+DMFT(QMC) approach merges the band structure obtained from LDA with the many-body effects captured by DMFT, solved using QMC. researchgate.netresearchgate.net

These computationally intensive calculations involve mapping the interacting Anderson impurity model onto a sum of non-interacting problems, which is then evaluated using Monte Carlo techniques. d-nb.info The use of multi-orbital QMC is essential for V₂O₃ due to the involvement of multiple t₂g bands. uni-augsburg.de These simulations have been performed at various temperatures to study the spectral properties across the metal-insulator transition. fuw.edu.pld-nb.info For example, room-temperature calculations have been shown to be in good agreement with experimental photoemission and X-ray absorption spectra. fuw.edu.pld-nb.info

The LDA+DMFT(QMC) framework has been instrumental in elucidating the nature of the paramagnetic metal to paramagnetic insulator transition in V₂O₃, which is considered a classic example of a Mott-Hubbard transition. d-nb.infoamarun.org By starting with the experimental crystal structures of metallic V₂O₃ and insulating Cr-doped V₂O₃, these calculations find a Mott-Hubbard transition occurring at a Coulomb interaction strength (U) of approximately 5 eV. d-nb.inforesearchgate.netnih.govresearchgate.net

The transition is characterized by the collapse of the quasiparticle peak at the Fermi energy as the interaction strength increases. d-nb.info DMFT studies have revealed that the transition in V₂O₃ is significantly different from the simpler one-band Hubbard model due to the crucial role of orbital degrees of freedom. researchgate.netd-nb.info The picture that emerges is that the transition is driven by a correlation-enhanced crystal-field splitting, where Coulomb correlations effectively disentangle overlapping bands to open a charge gap. academie-sciences.fr This mechanism also helps to explain the unexpectedly small Mott gap observed in Cr-doped V₂O₃. researchgate.net Furthermore, DMFT calculations correctly determine the high-spin state (S=1) of the vanadium ions and the orbital occupations, consistent with experimental findings. d-nb.infonih.gov

Table 2: Key Parameters from LDA+DMFT(QMC) Studies of the Mott Transition in V₂O₃

ParameterValueReference
Critical Coulomb Interaction (U) ~5 eV d-nb.inforesearchgate.netnih.govresearchgate.net
Hund's Coupling (J) 0.7 - 0.93 eV academie-sciences.frresearchgate.net
Vanadium Spin State S = 1 d-nb.infonih.gov

This table interactively presents crucial parameters derived from LDA+DMFT(QMC) investigations into the Mott transition in V₂O₃.

Role of Orbital Degrees of Freedom in Many-Body Phenomena

The many-body phenomena observed in this compound, particularly the Mott-Hubbard metal-insulator transition, are profoundly influenced by orbital degrees of freedom. d-nb.info Unlike simpler one-band Hubbard models, the presence of multiple d-orbitals in the vanadium ions introduces a richer complexity to the electronic interactions. uni-augsburg.dearxiv.org

Computational studies, particularly those employing a combination of the local density approximation (LDA) and dynamical mean-field theory (DMFT), have been instrumental in elucidating this role. d-nb.infoarxiv.org These calculations reveal that the metal-insulator transition in V₂O₃ is not merely a consequence of Coulomb repulsion but is intricately linked to the selective behavior of different orbitals. d-nb.inforesearchgate.net Specifically, the trigonal crystal field of the corundum structure splits the vanadium 3d orbitals into a non-degenerate a₁g orbital and a doubly degenerate e'g (or eπg) orbital. uni-augsburg.dearxiv.org

The hopping parameters, which describe the movement of electrons between neighboring vanadium ions, are different for the a₁g and e'g orbitals. The a₁g-a₁g hopping along the c-axis is a significant parameter in many theoretical models. arxiv.org The interplay between these orbitals and the strong on-site Coulomb interaction (Hubbard U) leads to an orbital-selective Mott transition. researchgate.net This means that as parameters like pressure or doping are changed, one set of orbitals (e.g., e'g) can become localized (insulating) while the other (a₁g) remains itinerant (metallic), or vice versa. researchgate.net This orbital differentiation is a key factor in explaining the highly asymmetric density of states around the Fermi energy, a feature not captured by single-band models. uni-augsburg.de The orbital degrees of freedom are also crucial for understanding the unexpectedly small Mott gap observed in chromium-doped V₂O₃. d-nb.infoarxiv.org

Crystal Field Theory and d-Orbital Splitting Analysis

Crystal Field Theory (CFT) provides a foundational framework for understanding the electronic structure of transition metal compounds like this compound. libretexts.orglardbucket.org In V₂O₃, the vanadium ion (V³⁺) is in a d² electronic configuration and is surrounded by six oxygen atoms in a distorted octahedral arrangement. arxiv.orgacs.org This octahedral crystal field lifts the five-fold degeneracy of the d-orbitals. libretexts.orglardbucket.org

The d-orbitals split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). libretexts.orgedtechbooks.org This splitting occurs because the eg orbitals point directly towards the negatively charged oxygen ligands, leading to greater electrostatic repulsion, while the t₂g orbitals are directed between the ligands. libretexts.orglardbucket.org In an ideal octahedral symmetry, the energy difference between these sets is denoted as Δoct or 10Dq. lardbucket.orgedtechbooks.org

In the corundum structure of V₂O₃, a trigonal distortion further splits the t₂g orbitals into a non-degenerate a₁g orbital and a doubly degenerate e'g orbital. uni-augsburg.dearxiv.org The relative ordering and occupation of these split orbitals are critical in determining the material's magnetic and electronic properties. The two d-electrons of the V³⁺ ion occupy these t₂g-derived orbitals. Theoretical models based on CFT, often refined by more advanced ligand-field theory and quantum chemical calculations, help to explain the observed optical absorption spectra and magnetic behavior of V₂O₃. ijesrr.orgacs.org

First-Principles Calculations for Specific Properties (e.g., Electrocatalysis)

First-principles calculations, predominantly based on Density Functional Theory (DFT), are powerful tools for investigating specific properties of this compound, such as its potential for electrocatalysis. researchgate.netrsc.orgresearchgate.net These computational methods can predict the electronic structure, surface energies, and reaction pathways at an atomic level, providing insights that are often difficult to obtain experimentally. rsc.orgcolostate.edu

For instance, DFT calculations have been employed to study the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting. rsc.orgmdpi.com While studies have often focused on vanadium carbides and other vanadium compounds, the principles are applicable to V₂O₃. rsc.orgresearchgate.netrsc.org These calculations can determine the Gibbs free energy of adsorption for reaction intermediates on the catalyst surface, which is a key indicator of catalytic activity. rsc.org

In the context of the nitrogen reduction reaction (NRR), DFT calculations have shown that creating hybrid electrocatalysts, such as V₂O₃/VN heterostructures, can lead to more efficient ammonia (B1221849) synthesis. researchgate.net The calculations revealed that the different surface kinetics of V₂O₃ and VN provide alternative, lower-energy reaction pathways for the NRR. researchgate.net Similarly, first-principles calculations can predict how doping V₂O₃ with other elements might enhance its electrocatalytic performance by modifying the electronic density of states near the Fermi level and tuning the binding energies of intermediates. mdpi.com

Computational Approaches for Doped this compound Systems

Computational modeling is essential for understanding and predicting the effects of doping on the properties of this compound. bohrium.comd-nb.info Doping, for example with chromium (Cr) or titanium (Ti), is a key method for tuning the metal-insulator transition and other electronic and magnetic properties of V₂O₃. uni-augsburg.ded-nb.info

Theoretical approaches like supercell modeling within DFT are used to study the local environment of dopant atoms. bohrium.com These calculations can determine how the dopant affects the lattice structure, charge distribution, and electronic states. bohrium.comresearchgate.net For instance, in Cr-doped V₂O₃, computational studies combining DFT with DMFT have been crucial in explaining the phase diagram. d-nb.infod-nb.info These studies show that Cr-doping can be effectively modeled by adjusting the one-electron potential, but a full understanding requires considering the correlation-enhanced orbital polarization and subtle changes in the lattice. d-nb.info

Furthermore, computational methods can predict the stability of different dopant concentrations and their impact on properties like the band gap and magnetic ordering. dergipark.org.tr The insights gained from these simulations are vital for the rational design of doped V₂O₃ materials with specific functionalities for applications in electronics and catalysis. bohrium.comscience.gov

Table 1: Computational Findings on Doped V₂O₃ Systems
Dopant/SystemComputational MethodKey FindingsReference
Cr-doped V₂O₃LDA+DMFTResolved the puzzle of the unexpectedly small Mott gap; demonstrated the importance of orbital degrees of freedom in the metal-insulator transition. d-nb.infoarxiv.org
Cr-doped V₂O₃Charge self-consistent DFT+DMFTShowed that correlation-enhanced orbital polarization is weaker than previously thought and highlighted the role of lattice expansion. d-nb.info
General DopingSupercell modeling (DFT)Dopants induce local structural relaxations and changes in charge distribution, affecting hyperfine parameters. bohrium.com
F-doped V₂O₅Spray Pyrolysis (Experimental) with CV analysisFluorine doping decreases resistivity and optical band gap while enhancing electrochemical activity. science.gov
Cd-doped BaZrO₃ (Analogous System)DFT (CASTEP)Doping can induce a transition from an indirect to a direct band gap and shift the Fermi level, creating a p-type semiconductor. researchgate.net

Integration of Theoretical and Experimental Studies in this compound Research

A comprehensive understanding of this compound is best achieved through the close integration of theoretical modeling and experimental investigation. researchgate.netresearchgate.netdiva-portal.org Theoretical calculations provide a framework for interpreting complex experimental data, while experimental results serve to validate and refine theoretical models. colostate.eduosti.gov

For example, theoretical spectra calculated using methods like LDA+DMFT can be directly compared with experimental photoemission spectroscopy (PES) and X-ray absorption spectroscopy (XAS) data. uni-augsburg.deresearchgate.net This comparison has been crucial in confirming the S=1 spin state at each V³⁺ site and the orbital-selective nature of the metal-insulator transition in V₂O₃. researchgate.net Similarly, theoretical predictions of the density of states (DOS) have been compared with electrochemical measurements on amorphous V₂O₅ films, showing qualitative agreement and aiding in the interpretation of optical properties. diva-portal.org

In the study of V₂O₃/VN hybrid electrocatalysts, experimental results showing enhanced ammonia yield were explained by DFT calculations that revealed a lower-energy reaction pathway at the heterointerface. researchgate.net The synergy between theory and experiment is also evident in vibrational spectroscopy studies. DFT calculations of vibrational frequencies for different vanadium oxide structures on a support material helped to assign bands observed in experimental Raman spectra, leading to a more detailed structural characterization. researchgate.net This integrated approach, combining advanced computational techniques with sophisticated experimental probes, is indispensable for advancing the fundamental science and technological application of this compound and related materials. osti.govresearchgate.net

Metal Insulator Transition Mit Phenomena in Vanadium Iii Oxide

Fundamentals of the Mott-Hubbard Transition in Vanadium(III) Oxide

The metal-insulator transition in this compound is fundamentally described by the Mott-Hubbard model. This model explains transitions that are not predicted by conventional band theory, which often incorrectly classifies such materials as metals. The transition is driven by the strong electron-electron correlations among the vanadium 3d electrons.

The key to the Mott-Hubbard transition lies in the interplay between two competing factors: the on-site Coulomb repulsion (U) and the electronic bandwidth (W). aip.org

On-site Coulomb Repulsion (U): This is the energy cost associated with placing two electrons on the same vanadium ion. In V₂O₃, this repulsion is significant.

Electronic Bandwidth (W): This represents the energy range of the electronic bands, which is related to the hopping of electrons between neighboring vanadium ions.

When the Coulomb repulsion U is much larger than the bandwidth W (U >> W), the electrons are localized on the individual vanadium atoms to avoid the high energy cost of double occupancy. This localization of charge carriers leads to an insulating state, known as a Mott insulator. Conversely, if the bandwidth is large enough to overcome the Coulomb repulsion, the electrons are delocalized and can move freely throughout the crystal lattice, resulting in a metallic state.

In the case of V₂O₃, the crystal field splits the vanadium 3d orbitals. The trigonal distortion of the crystal structure further lifts the degeneracy of the t₂g orbitals into a non-degenerate a₁g orbital and a doubly degenerate e'g(π) orbital. cnr.it Both of these orbitals are involved in the electronic transitions and are populated in all phases of V₂O₃. cnr.it The metal-insulator transition involves a significant redistribution of electrons between these orbitals, highlighting the multi-orbital nature of the ground state. aip.org

Influence of External Parameters on this compound MIT

The delicate balance between the Coulomb repulsion and bandwidth in V₂O₃ can be tipped by external stimuli, leading to dramatic changes in its electronic and structural properties.

Temperature is a critical parameter that can drive a phase transition in pure V₂O₃.

In its pure form, this compound undergoes a first-order phase transition at a critical temperature (T_c) of approximately 150-160 K. aip.orgaip.orgaip.org Above this temperature, V₂O₃ is a paramagnetic metal (PM) with a rhombohedral (corundum-type) crystal structure. aip.orgarxiv.org As the temperature is lowered below T_c, it transitions into an antiferromagnetic insulating (AFI) state. aip.orgarxiv.org This electronic transition is accompanied by a structural change from the rhombohedral to a monoclinic crystal structure. aip.orgaip.org

This transition is characterized by a massive increase in electrical resistivity, which can be as large as seven orders of magnitude. aip.orgarxiv.org The primary reason for this change is the localization of the 3d conduction electrons, which is associated with an increase in the distances between some of the nearest vanadium atoms in the low-temperature monoclinic phase. aip.org

PhaseTemperature RangeCrystal StructureMagnetic OrderElectrical Property
Paramagnetic Metal (PM)T > 150-160 KRhombohedral (Corundum)ParamagneticMetallic
Antiferromagnetic Insulator (AFI)T < 150-160 KMonoclinicAntiferromagneticInsulating

Applying external pressure to V₂O₃ generally favors the metallic state. An increase in pressure reduces the interatomic distances, which in turn broadens the 3d electronic bands (increases W). This enhancement of the bandwidth makes it more energetically favorable for electrons to be delocalized, thus lowering the transition temperature to the insulating state. aip.org

Key findings on the effect of pressure include:

Positive hydrostatic pressure lowers the critical temperature for the transition to the AFI state. aip.org

At a pressure of 26 kbar, the transition to the AFI state is completely suppressed, and V₂O₃ remains metallic even at low temperatures. aip.org

Interestingly, at much higher pressures (around 12.5 GPa), the resistance begins to increase, and at approximately 32.5 GPa, a novel pressure-induced transition from a corundum metallic phase to a monoclinic metallic phase occurs. aps.orgarxiv.org This demonstrates that the structural and electronic transitions can be decoupled. aps.orgarxiv.org

The introduction of dopant atoms into the V₂O₃ lattice, a process known as chemical pressure, can significantly alter its phase diagram. The effect of the dopant depends on the specific element used.

Chromium (Cr) Doping: Substituting vanadium with chromium acts as a "negative" chemical pressure. Cr-doping stabilizes the insulating phase. dtic.milarxiv.org For certain concentrations of chromium (e.g., between 0.5% and 1.8%), a transition from a paramagnetic metal (PM) to a paramagnetic insulator (PI) can be induced at temperatures above the PM-AFI transition. aip.orgdtic.mil This PM-PI transition is isostructural, meaning it occurs without a change in the corundum crystal symmetry, and is considered a classic example of a Mott transition. aip.orgkuleuven.be

Titanium (Ti) Doping: In contrast to chromium, doping with titanium suppresses the insulating state. cnr.itaps.org As the concentration of Ti increases, the transition temperature to the AFI phase is lowered, and with sufficient doping (around 5%), the insulating phase is completely suppressed. cnr.itstfc.ac.uk This is attributed to Ti acting as an electron donor, effectively metallizing the system. aps.org

The mechanism behind doping effects is complex and involves not just changes in bandwidth but also local structural distortions and symmetry breaking around the dopant atoms. aps.org

DopantEffect on Transition Temperature (T_c)Effect on Insulating StateInduced Phases
Chromium (Cr)IncreasesStabilizesParamagnetic Insulator (PI)
Titanium (Ti)DecreasesSuppresses-

Pressure-Induced Metal-Insulator Transition

Strain Engineering and Epitaxial Control of MIT in this compound Thin Films

In recent years, the ability to grow high-quality thin films of V₂O₃ has opened up new avenues for controlling the MIT through strain engineering. By depositing V₂O₃ on different substrates with varying lattice mismatches, it is possible to induce significant strain in the film, thereby modifying its electronic properties. kuleuven.beresearchgate.net

Epitaxial strain can be used to tune the c/a ratio of the lattice parameters, which has a profound effect on the metal-insulator transition. aip.org For instance, compressive strain can stabilize the metallic phase, while tensile strain can favor the insulating state. researchgate.net

Key achievements in strain engineering of V₂O₃ thin films include:

The demonstration of a room-temperature Mott metal-insulator transition in both pure and Cr-doped V₂O₃ thin films through controlled epitaxial strain. aip.orgarxiv.org This has led to a colossal change in room temperature resistivity. aip.org

The ability to stabilize intermediate states between the metallic and insulating phases that are not accessible in bulk materials. aip.orgarxiv.org

The suppression of the MIT in very thin films due to the strong interaction with the substrate. dtic.mil

The decoupling of the electronic and structural transitions, allowing for the study of a genuine Mott transition without the complication of a simultaneous change in crystal symmetry. acs.org

Strain engineering of V₂O₃ thin films offers a powerful tool for designing novel electronic devices, such as next-generation Mott transistors and sensors. aip.org

Electronic Structure Changes Across the MIT

The metal-insulator transition (MIT) in this compound (V₂O₃) is characterized by profound changes in its electronic structure. This transition, which separates a high-temperature paramagnetic metallic (PM) phase from a low-temperature antiferromagnetic insulating (AFI) phase, is a hallmark of strongly correlated electron systems. aip.orgworktribe.com The fundamental change involves the opening of an electronic band gap, a direct consequence of the interplay between electron-electron correlations and lattice distortions.

In the metallic state, V₂O₃ possesses a partially filled d-band at the Fermi level, allowing for electrical conduction. As the material cools through the transition temperature (around 160 K), a significant rearrangement of the electronic density of states (DOS) occurs. aip.orgresearchgate.net Theoretical calculations and experimental observations from spectroscopy have shown that the transition involves a redistribution of spectral weight. aip.org Specifically, the V 3d orbitals, which are crucial to the electronic properties, split. In the corundum structure of the metallic phase, the V 3d states are split into a singly degenerate a₁g and doubly degenerate e²g states, both of which are partially occupied. worktribe.com

Upon transitioning to the monoclinic insulating phase, a gap opens up in the electronic structure. For the Cr-doped paramagnetic insulating (PI) phase, this gap is calculated to be around 0.15 eV, while for the AFI phase, the calculated band gap is approximately 0.63 eV. worktribe.com This gap formation is attributed to the localization of the 3d conduction electrons, driven by an increase in the V-V interatomic distances that accompanies the structural change from a corundum to a monoclinic lattice. aip.org The transition is often described within the framework of the Mott-Hubbard model, where the insulating state arises from strong Coulomb repulsion between electrons, which is enhanced by the structural changes. aip.orgresearchgate.net Studies combining ab initio methods with dynamical mean-field theory confirm that electronic correlations are critical for accurately describing the properties of V₂O₃ and that the structural transformation is intimately linked with the electronic transition.

Hysteresis Effects in this compound MIT

A characteristic feature of the first-order metal-insulator transition in this compound is the presence of thermal hysteresis. This phenomenon means that the transition temperature upon heating is different from the transition temperature upon cooling, resulting in a loop in property-versus-temperature plots.

The transition from the antiferromagnetic insulating (AFI) phase to the paramagnetic metallic (PM) phase occurs at a higher temperature during heating (Tc-heating) than the reverse transition during cooling (Tc-cooling). Experimental studies have quantified this hysteresis loop. For instance, measurements on V₂O₃ thin films deposited on glass have shown a Tc-heating of 157 K and a Tc-cooling of 148 K, resulting in a hysteresis loop width (ΔTc) of 9 K. aip.org Other studies using differential scanning calorimetry (DSC) and direct current (DC) conductivity measurements have reported similar findings, with the transition occurring between -118 °C and -128 °C (155 K to 145 K) upon cooling and between -114 °C and -108 °C (159 K to 165 K) upon heating. mdpi.com The width of this transition is observed to be around 6-10 K. mdpi.com

The characteristics of the hysteresis loop, such as its width, can be influenced by various factors including film thickness, substrate-induced strain, and doping. aip.orgcnr.it For example, the hysteresis loop is a clear indicator of the first-order nature of the phase transition. aip.org In heterostructures, such as V₂O₃/CoFeB, the resistivity curves show a hysteresis loop opening of approximately 10 K to 20 K depending on the V₂O₃ layer thickness. cnr.it The ability to tune the hysteresis is significant for potential applications and for fundamental studies of the phase transition dynamics.

Interactive Data Table: Hysteresis in V₂O₃ Metal-Insulator Transition

Measurement TechniqueHeating Transition Temperature (K)Cooling Transition Temperature (K)Hysteresis Width (K)Source
Optical Transmittance1571489 aip.org
XRD / DC Conductivity159 - 165145 - 155~10 mdpi.com
Resistivity (Thin Film)--10 - 20 cnr.it

This compound as a Model System for MIT Studies

This compound is widely regarded as an archetypal or prototypical material for studying the metal-insulator transition (MIT), particularly the Mott-Hubbard type transition. aip.orgresearchgate.netresearchgate.net Its status as a model system stems from several key characteristics that make it an ideal platform for investigating the complex physics of strongly correlated electrons.

Firstly, V₂O₃ exhibits a rich and complex phase diagram, with multiple distinct phases—paramagnetic metal (PM), paramagnetic insulator (PI), and antiferromagnetic insulator (AFI)—that can be accessed by tuning external parameters like temperature, pressure, and chemical doping. aip.orgworktribe.com The ability to systematically drive the system across phase boundaries allows for detailed investigation into the mechanisms governing the transition. For example, doping with chromium (Cr) can stabilize the insulating phase, while doping with titanium (Ti) or applying pressure can stabilize the metallic phase. worktribe.com

Secondly, the MIT in V₂O₃ involves a simultaneous change in electronic, magnetic, and structural properties. aip.orgaps.org The transition from a paramagnetic metal with a corundum crystal structure to an antiferromagnetic insulator with a monoclinic structure provides a unique opportunity to study the intricate coupling between these different degrees of freedom. arxiv.org Research aims to disentangle whether the electronic transition drives the structural change (a Mott mechanism) or if the lattice distortion drives the gap opening (a Peierls mechanism), with evidence suggesting a complex interplay of both, often termed a Mott-Peierls transition. worktribe.comarxiv.org

Furthermore, the dramatic change in resistivity, which can be as large as seven orders of magnitude in pure crystals, makes the transition easily detectable and quantifiable. aip.org This pronounced effect facilitates the study of the transition dynamics and the influence of various external stimuli. The fact that V₂O₃ thin films can be grown with varying levels of strain also provides a method to study a purely electronic Mott transition, disentangled from the structural transformation that is often suppressed by substrate-induced strain, offering a window into the fundamental nature of the Mott state.

Doping Strategies and Defect Chemistry in Vanadium Iii Oxide

Impact of Cationic Doping on Electronic and Structural Properties

Cationic doping involves the substitution of vanadium ions with other metal ions within the V₂O₃ crystal lattice. This process can significantly alter the material's electronic structure and, consequently, its physical properties.

Chromium Doping and its Effect on MIT Characteristics

Chromium (Cr) is a common dopant for V₂O₃. The introduction of chromium into the V₂O₃ lattice can induce a metal-to-insulator transition (MIT). researchgate.net The doping of Cr into V₂O₃ is often considered equivalent to applying negative pressure, which can drive the material into an insulating state. researchgate.net However, the effects of Cr-doping are more complex than simple structural changes, as it also introduces an additional electron into the system, modifying the correlated electronic structure. researchgate.net

The transition from a paramagnetic metal (PM) to a paramagnetic insulator (PI) state can be triggered by a chromium doping concentration greater than approximately 1.5%. arxiv.org This transition is a prototypical example of a Mott transition. arxiv.org Studies on Cr-doped V₂O₃ thin films have shown that with increasing Cr concentration beyond 3%, the resistivity of the material increases monotonically as the temperature decreases. kuleuven.be

Local Distortions and Polaronic Effects in Doped Vanadium(III) Oxide

Doping V₂O₃ can lead to local structural distortions around the dopant atoms. In the case of chromium doping, the presence of Cr atoms can create a long-range strain field, resulting in the formation of insulating regions even at low doping concentrations. kuleuven.be

In some doped vanadium oxides, such as Li-doped V₂O₅, the introduction of dopants leads to the formation of polarons, which are quasiparticles resulting from the strong coupling of an electron with the lattice distortions it induces. arxiv.org Two types of polarons have been observed: free polarons localized at a single vanadium site and bound polarons delocalized over multiple vanadium sites. arxiv.org In V₂O₃, the presence of defects can also lead to the formation of self-trapped small polarons, which have implications for the material's transport properties in the insulating phase. aps.org The crystal field and valence state of vanadium in V₂O₃ are sensitive to these local structural distortions. aps.org

Influence of Doping Concentration

The concentration of the dopant plays a crucial role in determining the properties of V₂O₃. For instance, in chromium-doped V₂O₃, a transition from an antiferromagnetic insulator (AFI) to a paramagnetic insulator (PI) occurs at low temperatures as the dopant concentration increases. kuleuven.be Both the low-temperature and room-temperature resistivity increase significantly with higher Cr concentrations. kuleuven.be

The following table summarizes the effect of chromium doping concentration on the electrical properties of V₂O₃ thin films:

Chromium ConcentrationEffect on Resistivity
> 1.5%Induces a paramagnetic metal to paramagnetic insulator transition. arxiv.org
> 3%Monotonic increase in resistivity with decreasing temperature. kuleuven.be
Increasing ConcentrationSignificant increase in both low-temperature and room-temperature resistivity. kuleuven.be

Anionic Doping and its Contributions to Material Properties

Anionic doping involves the substitution of oxygen anions with other non-metal anions, such as nitrogen. This strategy can also significantly alter the material's properties. For instance, in vanadium oxides, nitridation can introduce defects and form a VN phase, which improves the material's conductivity. mdpi.com This process can be viewed as a method for creating oxygen vacancies, which provide more sites for ion storage and facilitate their diffusion. mdpi.com The introduction of nitrogen has been shown to enhance the rate performance of vanadium oxide cathodes in batteries. mdpi.com

Defect Engineering Approaches

Defect engineering, which involves the controlled introduction of defects such as oxygen vacancies, is another powerful tool for tuning the properties of V₂O₃.

Oxygen Vacancies and Their Role in Charge Carrier Concentration

Oxygen vacancies are common point defects in vanadium oxides and play a significant role in determining the charge carrier concentration. rsc.org In materials like V₂O₅, the charge imbalance caused by oxygen vacancies is compensated by the reduction of neighboring V⁵⁺ ions to V⁴⁺. aip.org This process effectively introduces excess electrons, which can act as charge carriers. The presence of V⁴⁺ states is often an indication of oxygen vacancy sites. researchgate.net

The concentration of oxygen vacancies can be tuned through various methods, such as topochemical reduction. nrel.govacs.org Increasing the concentration of oxygen vacancies generally leads to an increase in the concentration of free electrons, thereby affecting the material's electrical conductivity. nrel.govacs.org Theoretical calculations have shown that oxygen vacancies in VO₂ can create defect states near the conduction band, leading to n-type doping and a shift of the Fermi level. acs.org

Cation Vacancies and Lattice Disorders

The crystal lattice of this compound is susceptible to the formation of point defects, particularly cation vacancies. These vacancies, which are missing vanadium ions from their regular lattice sites, play a crucial role in the material's chemistry and physical properties. The formation of vanadium vacancies can be induced by thermal treatments, such as calcination at high temperatures (e.g., 600 °C), creating a structure with an open tunnel framework suitable for applications like aqueous zinc-ion batteries. acs.org The concentration and type of these vacancies are influenced by external conditions such as temperature and the partial pressure of oxygen.

The introduction of impurity ions, or dopants, into the vanadium oxide lattice provides a method for controlling the type and concentration of disordering. Theoretical studies on related systems like vanadium antimonate (B1203111) (VSbO₄) with a rutile structure have shown that both antimony and vanadium cation vacancies lead to an increase in the oxidation state of nearby vanadium cations. researchgate.net This suggests that cation defects in such structures stabilize vanadium in a higher oxidation state, such as V⁴⁺. researchgate.net The resulting materials are often non-stoichiometric, cation-deficient phases. researchgate.net This dynamic behavior, where vanadium can exist in multiple oxidation states, is a characteristic feature of these structures. researchgate.net The presence of cation vacancies is a key aspect of the defect chemistry of vanadium oxides. researchgate.net

Lattice disorders are not limited to simple vacancies. Doping can introduce significant distortions in the crystal lattice. For example, the incorporation of dopant ions with different ionic radii compared to V³⁺ can cause lattice strain and disrupt the regular crystal structure. mdpi.com This disruption can lead to the formation of smaller crystallites and increased surface roughness. mdpi.com These structural modifications, in turn, influence the material's electronic and optical properties by affecting charge carrier transport and light scattering. mdpi.com

Water Intercalation Effects

Vanadium oxides, particularly layered structures like V₂O₅, can readily absorb water from the atmosphere or solutions, leading to the formation of hydrated phases (V₂O₅·nH₂O). mdpi.com This process, known as water intercalation, involves the insertion of water molecules between the layers of the oxide. mdpi.com While V₂O₃ has a corundum structure rather than a layered one, the principles of water interaction with surface and defect sites are relevant, especially in nanostructured or modified forms. The presence of intercalated water can cause significant structural changes, including the distortion of the V-O layers, which can be identified through techniques like X-ray diffraction. aps.org

In the context of electrochemical applications, intercalated water molecules can have a profound impact on performance. For instance, in magnesium-ion batteries using vanadium oxide cathodes, structural water works synergistically with pre-intercalated Mg²⁺ ions. whut.edu.cn The lattice water facilitates faster mobility for the Mg²⁺ ions, attributed to a "charge shielding effect," which reduces the strong electrostatic interactions between the divalent cations and the oxide lattice. whut.edu.cn This collaborative effect enhances electronic conductivity and maintains structural stability during repeated charge-discharge cycles. whut.edu.cn The presence of co-intercalating water molecules has been identified as a critical factor in improving the electrochemical performance of aqueous ion storage systems. acs.org Without the support of water, the lattice can shrink, the shielding effect disappears, and the efficiency of ion intercalation and diffusion rates decrease, leading to rapid capacity fading. whut.edu.cn

Consequences of Doping and Defects on this compound Performance

The deliberate introduction of dopants and the creation of defects are powerful strategies to tailor the performance of vanadium oxides for various applications. ucl.ac.uk These modifications can significantly alter the material's electronic structure, charge transfer mechanisms, and optical properties. researchgate.net

In electrochromic devices, doping can adjust the optical bandgap and ion diffusion properties. researchgate.net For example, doping V₂O₅ films with iron (Fe) creates oxygen vacancies, which improves electrical conductivity and Li⁺ diffusion. researchgate.net This results in enhanced electrochromic performance, including faster switching speeds between colored and bleached states and higher coloration efficiency. researchgate.net

For energy storage applications, defect engineering is a key technique to enhance electrochemical performance. researchgate.net Increasing the defect concentration through doping can improve the reactivity of the material. tandfonline.com Specifically, creating nitrogen (N) doping and oxygen vacancies in vanadium oxides has been shown to concurrently boost electronic conductivity and accelerate the diffusion kinetics of zinc ions in aqueous zinc-ion batteries. bohrium.com Oxygen vacancies can also increase the number of available storage sites for ions. bohrium.com Similarly, doping with cations like sodium (Na⁺), potassium (K⁺), or ammonium (B1175870) (NH₄⁺) can expand the interplanar spacing in layered vanadium oxides. ucl.ac.uk This expansion provides more space for ion intercalation, leading to higher specific capacity and improved cycling stability. ucl.ac.uk For example, K⁺ intercalation in V₆O₁₃ was shown by DFT calculations to significantly lower the diffusion energy barrier for Zn²⁺, enabling easier ion migration. acs.org

However, the effects of defects are not always beneficial. The introduction of defects and lattice distortions can act as scattering centers for photons, which can lead to a reduction in optical transmittance. mdpi.com Furthermore, while doping can improve certain properties, the mechanisms can be complex and selecting the most effective dopant is challenging. ucl.ac.uk

Below is a table summarizing the effects of various dopants on the performance of vanadium oxides based on research findings.

Dopant/DefectHost MaterialApplicationObserved Performance ChangeReference
Iron (Fe) V₂O₅ElectrochromicsEnhanced switching speeds (Bleaching: 3.7s, Coloration: 2.0s) and coloration efficiency (47.3 cm²/C). researchgate.net
Nitrogen (N) & Oxygen Vacancies Vanadium OxideZinc-Ion BatteriesIncreased electronic conductivity and accelerated Zn²⁺ diffusion kinetics. Peak capacity of 420.5 mA h g⁻¹ at 0.05 A g⁻¹. bohrium.com
Ammonium (NH₄⁺) Vanadium OxideLithium-Ion BatteriesExpanded interplanar distance, highest specific capacity (310.8 mAh g⁻¹ at 100 mA g⁻¹), and superior cycling stability. ucl.ac.uk
Potassium (K⁺) V₆O₁₃Zinc-Ion BatteriesReduced Zn²⁺ diffusion energy barrier from 0.94 to 0.33 eV, leading to high specific capacity (367 mAh g⁻¹ at 0.5 A g⁻¹). acs.org
Copper (Cu) VO₂ThermochromicsDecreased insulator-to-metal transition temperature and narrowed hysteresis width. aip.org
Vanadium (V) ZnSOptoelectronicsReduced crystallite size, increased surface roughness, and decreased optical band gap from 3.74 to 3.15 eV. mdpi.com

Mechanisms of Charge Compensation in Doped this compound

One common mechanism is the formation of other point defects. For instance, in acceptor-doped oxides, where a lower-valence cation substitutes a higher-valence one (e.g., M²⁺ for V³⁺), the charge deficit can be compensated by the creation of oxygen vacancies. whiterose.ac.uk Conversely, substituting a host cation with a higher-valence dopant can lead to the formation of cation vacancies to maintain charge balance.

Another mechanism involves electronic compensation. This can occur through internal redox reactions where the oxidation state of the host metal cations changes. whiterose.ac.uk For example, in Ti-doped lithium vanadium(III) phosphate (B84403) (Li₃V₂(PO₄)₃), where Ti⁴⁺ substitutes V³⁺, the excess positive charge can be compensated by the reduction of another V³⁺ ion to V²⁺. core.ac.uk This change in the vanadium oxidation state is a key charge compensation pathway.

In some systems, a combination of ionic and electronic compensation occurs. In Sn-doped V₂O₅, a "compensation doping" effect is observed. nrel.gov The process involves the reduction of V⁵⁺ to V⁴⁺ and the formation of oxygen vacancies, which contribute electrons to the lattice. nrel.gov Simultaneously, the Sn²⁺ reactant is oxidized to Sn⁴⁺ upon incorporation into the lattice, which can be considered as contributing holes. nrel.gov This dual effect allows for fine control over the electronic properties. nrel.gov

Co-doping with both higher- and lower-valence cations provides another route for charge compensation. In VO₂, co-doping with magnesium (Mg²⁺) and tungsten (W⁶⁺) demonstrates a clear charge compensation effect. researchgate.net The high-valent W⁶⁺ dopants tend to reduce the metal-insulator transition temperature, while the low-valent Mg²⁺ dopants counteract this effect by raising it, demonstrating that the electronic effects of the two dopants can offset each other. researchgate.net In vanadium-doped silicon carbide, the compensation mechanism involves the vanadium donor compensating for boron acceptors, pinning the Fermi level. aip.org

The specific mechanism that dominates depends on the dopant, the host material, and the synthesis conditions. Understanding these mechanisms is crucial for predicting and controlling the properties of doped this compound.

Advanced Spectroscopic and Microscopic Characterization of Vanadium Iii Oxide

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the quantized vibrational states of molecules and crystal lattices.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the vibrational modes of chemical bonds within a material. syr.edu In the study of V₂O₃, FTIR spectra reveal characteristic absorption bands that correspond to the stretching and bending vibrations of the vanadium-oxygen bonds.

FTIR analysis of V₂O₃ typically shows vibrational modes corresponding to V-O-V and V=O bonds. researchgate.net The presence and position of these peaks can confirm the formation of the V₂O₃ structure. researchgate.net For instance, studies have identified specific vibrational modes that are characteristic of the rhombohedral V₂O₃ phase. researchgate.net The technique is sensitive to the local environment of the vanadium atoms and can be used to distinguish between different vanadium oxide phases. psu.edursc.org

Interactive Table:

Electronic Spectroscopy Techniques

Electronic spectroscopy techniques investigate the electronic structure of materials by exciting electrons to higher energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions between different energy levels. For V₂O₃, the UV-Vis spectrum provides information about its band structure and electronic transitions.

In its metallic state, V₂O₃ exhibits broad absorption features. The strong absorption edge in the ultraviolet region is attributed to interband transitions from the oxygen 2p band to the empty vanadium t2g bands. aip.org The optical absorption in the visible region arises from d-d transitions. aip.org Studies on V₂O₃ nanocrystals have identified weak absorption peaks around 1.2 eV and 1.7 eV, and a stronger peak at approximately 2.4 eV. acs.org A broad feature is also observed around 4 eV, which is attributed to transitions from the oxygen 2p band. acs.org The position of the major absorption peak can shift, for example, a red shift has been observed with an increase in gravitational field in graded V₂O₃ structures. aip.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a material. mdpi.com For V₂O₃, XPS is employed to analyze the V 2p and O 1s core levels. The binding energies of these core levels are characteristic of the V³⁺ oxidation state. iaea.org Analysis of the V 2p spectra can confirm the presence of V³⁺ and distinguish it from other oxidation states like V⁴⁺ and V⁵⁺. researchgate.netiaea.org The V 2p core-level peaks in metallic V₂O₃ often exhibit a double-peaked structure, which is not due to multiple valence states but is a result of final-state screening effects. aip.org

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful technique for directly imaging the electronic band structure and Fermi surface of crystalline solids. lbl.gov ARPES studies have been instrumental in understanding the metal-insulator transition in V₂O₃. lbl.govsynchrotron-soleil.fr By measuring the kinetic energy and emission angle of photoemitted electrons, ARPES can map the energy-momentum relationship of electrons in the material. iucr.orgnih.gov

Recent ARPES experiments on V₂O₃ have provided new insights that challenge previous theoretical models of its metal-insulator transition. lbl.govkaist.ac.kr For example, measurements in the metallic phase have revealed a triangular-shaped Fermi surface. lbl.gov Temperature-dependent ARPES studies have shown a gradual transfer of itinerant electron states to localized states as the material transitions from a metal to an insulator. synchrotron-soleil.fr Specifically, as the temperature decreases, the intensity of a parabolic band, typical of mobile electrons, decreases while a horizontal band, characteristic of localized electrons, becomes more intense. synchrotron-soleil.fr

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element within a material. In V₂O₃, XAS at the V L-edge and O K-edge is used to probe the unoccupied V 3d and O 2p electronic states, respectively. aip.orgresearchgate.net

V L-edge XAS spectra of V₂O₃ correspond to transitions from the V 2p core level to unoccupied V 3d states. aip.org The spectral features are sensitive to the local coordination and oxidation state of the vanadium atoms. XAS studies have played a crucial role in demonstrating that a simple one-band model is insufficient to describe the electronic structure changes that occur during the metal-insulator transition in Cr-doped V₂O₃. core.ac.uk Furthermore, polarization-dependent XAS can reveal anisotropic hybridization between O 2p and V 3d orbitals. researchgate.net

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample to determine its optical constants (refractive index and extinction coefficient) and film thickness. acs.org This technique has been used to study the optical properties of V₂O₃ thin films across their metal-insulator transition. aip.orgarxiv.orgarxiv.org

Significant changes in the optical conductivity of V₂O₃ are observed across the transition, providing evidence for the important role of electronic correlations. arxiv.orgarxiv.orgaps.org Spectroscopic ellipsometry measurements have been performed over a wide frequency range, from far-infrared to ultraviolet. arxiv.orgarxiv.orgaps.org The data obtained can be used to model the dielectric function of V₂O₃ and extract information about its electronic structure. acs.orgnih.gov For instance, the optical constants n and k have been determined, which are crucial for the design of optical devices. aip.org

Interactive Table:

Spectroscopic Ellipsometry

Diffraction and Imaging for Structural and Morphological Analysis

X-ray Diffraction (XRD) is an essential non-destructive technique for determining the crystal structure, phase composition, and crystallite size of Vanadium(III) oxide. optica.org The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

For V₂O₃, XRD is routinely used to confirm its crystal structure. The hexagonal phase of V₂O₃ is identified by its characteristic diffraction peaks, which can be indexed according to the JCPDS Card no. 34-0187. cityu.edu.hk For example, in V₂O₃ films grown on sapphire substrates, highly oriented growth is indicated by strong diffraction peaks corresponding to the (012), (024), and (036) planes. researchgate.net The Materials Project database provides calculated XRD patterns for different V₂O₃ polymorphs, such as the trigonal (R-3c space group) and cubic (Ia-3 space group) forms, which can be used as references for experimental data. materialsproject.orgmaterialsproject.org

XRD is also crucial for studying phase transitions and identifying mixed-phase materials. For instance, in the synthesis of vanadium oxides, XRD can track the transformation of precursor materials into the final V₂O₃ product and detect the presence of other vanadium oxide phases like V₂O₅ or VO₂. cityu.edu.hkscirp.orgosti.gov The broadening of XRD peaks can be analyzed using the Scherrer equation to estimate the coherence length or crystallite size within the material. skemman.is

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for the direct visualization of the morphology, size, and crystal structure of this compound at the nanoscale. TEM provides detailed images of nanomaterials, revealing their shape and size distribution, such as nanoparticles, nanorods, and nanosheets. researchgate.netresearchgate.netacs.org

HRTEM allows for the imaging of the atomic lattice of V₂O₃, providing direct evidence of its crystallinity and revealing the arrangement of atoms. acs.orgnih.gov The interplanar spacings measured from HRTEM images can be correlated with XRD data to identify specific crystal planes. For example, in Ni-V₂O₃ nanoparticles, lattice fringes with an interplanar spacing of 0.248 nm have been observed, corresponding to the (110) plane of V₂O₃. researchgate.net Fast Fourier Transform (FFT) of HRTEM images generates an electron diffraction pattern that confirms the single-crystal nature of individual nanoparticles or flakes. acs.orgucl.ac.uk

In-situ TEM allows for the real-time observation of dynamic processes, such as the thermal decomposition of precursors to form V₂O₅ nanostructures, which can subsequently be transformed into other vanadium oxides. acs.orgnih.gov This provides invaluable insights into the growth mechanisms of V₂O₃ nanostructures.

FE-SEM, which utilizes a field emission gun as the electron source, offers higher spatial resolution and the ability to operate at lower accelerating voltages compared to conventional SEM. nih.govhitachi-hightech.com This minimizes charging effects and is particularly advantageous for imaging delicate or electron-beam-sensitive nanostructures. nih.gov Studies on V₂O₃ have employed FE-SEM to characterize the morphology of thin films, nanoparticles, and nanosheets. ekb.egresearchgate.netmedcraveonline.com For example, FE-SEM images have shown V₂O₃ nanosheets with a porous structure and have been used to observe the evolution of surface morphology with changes in deposition time or synthesis conditions. researchgate.netresearchgate.netmostwiedzy.pl Cross-sectional SEM imaging can also reveal the thickness and layered structure of V₂O₃ films. researchgate.net

Nano-Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of the top few atomic layers of a material. It is particularly useful for studying the surface termination and chemistry of compounds like this compound. The technique involves bombarding the surface with a primary electron beam, which causes the emission of Auger electrons with kinetic energies characteristic of the elements present.

In the context of vanadium oxides, AES can be used in conjunction with other surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze mixed-valence systems. mdpi.com The LMM Auger peaks, which arise from O2p and V3d Auger electrons, can be analyzed to gain information about the oxidation states at the surface. mdpi.com Studies on the growth of vanadium oxide layers on substrates like Rh(110) have utilized AES to monitor the surface composition during deposition, providing insights into the epitaxial growth process. acs.orgresearchgate.net However, AES is primarily a semi-quantitative technique for determining mixed valence states within its detection range. mdpi.com

For vanadium oxides, single-crystal diffraction has been instrumental in resolving the crystal structures of various phases. geoscienceworld.org For instance, studies on homoleptic vanadium(III) complexes, which are precursors for V₂O₃ synthesis, have relied on single-crystal XRD to unambiguously establish their chemical identity and structure. researchgate.net The technique has also been used to study the structures of hydrated and solvated vanadium ions in different oxidation states, providing precise V-O bond distances. acs.org Furthermore, single-crystal analysis of ternary rare earth vanadium(III) oxides (LnVO₃) has confirmed their orthorhombic distorted perovskite structure. iaea.org These detailed structural parameters are crucial for theoretical modeling and for correlating structure with observed physical and chemical properties.

Nano-Auger Electron Spectroscopy for Surface Termination

Thermal Analysis Methods

Thermal analysis techniques are crucial for understanding the temperature-dependent behavior of materials. In the case of this compound (V₂O₃), these methods provide valuable insights into its phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique used to study thermal events, such as phase transitions, by measuring the difference in heat flow between a sample and a reference as a function of temperature. V₂O₃ undergoes a well-known metal-insulator transition (MIT), which is accompanied by a structural change and can be readily observed using DSC. mdpi.comsemanticscholar.org

Upon cooling, V₂O₃ transitions from a high-temperature paramagnetic metallic phase with a corundum-type hexagonal structure to a low-temperature antiferromagnetic insulating phase. pwr.edu.pl This transition is marked by a distinct exothermic peak in the DSC curve. For instance, in one study, the exothermic peak upon cooling was observed with an onset temperature of -116.2 °C and an extremum at -118.7 °C. mdpi.comsemanticscholar.org The heat associated with this transition was measured to be 9.8 J/g. mdpi.comsemanticscholar.org

Conversely, upon heating, the material transitions back to the metallic phase, which is observed as an endothermic peak in the DSC trace. mdpi.comsemanticscholar.org The onset for this transition was recorded at -110.6 °C with a maximum at -108.4 °C. mdpi.comsemanticscholar.org This difference in transition temperatures between the cooling and heating cycles is known as thermal hysteresis, a characteristic feature of this first-order phase transition in V₂O₃. mdpi.comsemanticscholar.org The heating and cooling rates during the DSC experiment can influence the observed transition temperatures and the width of the hysteresis loop. mdpi.comsemanticscholar.org

Table 1: DSC Data for this compound Phase Transition mdpi.comsemanticscholar.org

Thermal EventOnset Temperature (°C)Peak Extremum (°C)Enthalpy (J/g)
Cooling (Exothermic)-116.2-118.79.8
Heating (Endothermic)-110.6-108.4-

Data obtained at a heating/cooling rate of 2 °C/min.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is a valuable tool for assessing the thermal stability and compositional changes of a material. For V₂O₃, TGA can be used to study its oxidation behavior.

When heated in an oxidizing atmosphere, such as air or oxygen, V₂O₃ will gain weight due to the uptake of oxygen, leading to the formation of higher vanadium oxides, most commonly Vanadium(V) oxide (V₂O₅). mdpi.comosti.govoup.com For instance, research has shown that V₂O₃ can be formed by the thermal decomposition of other vanadium compounds, and its subsequent heating in an oxidizing environment will show a weight increase corresponding to the formation of V₂O₅. osti.govoup.com

In one study, the TGA of a sample synthesized to be V₂O₃ showed a notable weight increase starting above 600 K in an ambient atmosphere, indicating its oxidation. pwr.edu.pl Another study involving the thermal decomposition of vanadium(III) chloride oxide (VClO) in an argon stream first yielded V₂O₃, which upon subsequent reaction with oxygen above approximately 120 °C, formed V₂O₅. osti.govoup.com TGA is also used to characterize the purity and thermal stability of synthesized V₂O₃, where a stable mass over a certain temperature range in an inert atmosphere would indicate the absence of volatile impurities or decomposition. pwr.edu.pl

Magnetic and Electrical Characterization

The magnetic and electrical properties of this compound are intrinsically linked to its electronic structure and the metal-insulator transition.

DC Conductivity Measurements

Direct current (DC) conductivity measurements are fundamental in characterizing the electrical transport properties of V₂O₃ and clearly demonstrating its metal-insulator transition. At room temperature, V₂O₃ is in its metallic state and exhibits relatively high electrical conductivity. mdpi.comsemanticscholar.org As the temperature is lowered, the conductivity decreases, and upon reaching the transition temperature, there is a sharp, multi-order of magnitude drop in conductivity, signifying the switch to an insulating state. mdpi.comsemanticscholar.org

For example, measurements have shown that upon cooling from room temperature, the conductivity of V₂O₃ decreases, followed by a dramatic drop around the transition temperature. mdpi.comsemanticscholar.org Conversely, upon heating from a low temperature, the conductivity remains low until the transition temperature is reached, at which point it abruptly increases as the material reverts to its metallic state. mdpi.comsemanticscholar.org This behavior exhibits a clear hysteresis, consistent with the findings from DSC measurements. mdpi.comsemanticscholar.org The magnitude of the conductivity change and the transition temperature can be influenced by factors such as stoichiometry, doping, and pressure.

Electron Spin Resonance (ESR) for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying paramagnetic centers, such as V⁴⁺ (d¹) ions, which can be present as defects or intermediate species in vanadium oxides. rsc.orgnationalmaglab.org Vanadium(III) itself in its high-spin state is a paramagnetic species that could theoretically be studied by ESR, though V⁴⁺ is more commonly the focus in studies of vanadium oxides. nationalmaglab.org

In the context of V₂O₃, the high-temperature metallic phase is paramagnetic. pwr.edu.pl ESR studies can provide information about the local environment and magnetic interactions of paramagnetic centers. The ESR spectra of V⁴⁺ ions in vanadium oxides typically show a characteristic hyperfine structure due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2), resulting in eight lines. researchgate.net The parameters derived from the ESR spectrum, such as the g-tensor and hyperfine coupling constants, are sensitive to the coordination geometry and the nature of the chemical bonds around the paramagnetic vanadium ion. rsc.orgresearchgate.net While V⁵⁺ is ESR silent, V⁴⁺ and V³⁺ are paramagnetic. nationalmaglab.org ESR can thus be used to identify the presence and oxidation state of different vanadium species within a sample. nationalmaglab.org

Nuclear Magnetic Resonance (NMR) for Local Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For vanadium oxides, ⁵¹V NMR is particularly informative due to the ⁵¹V nucleus's high natural abundance and sensitivity. lehigh.edu Solid-state ⁵¹V NMR can distinguish between different vanadium coordination environments and oxidation states. lehigh.educhemrxiv.org

The ⁵¹V NMR spectrum is sensitive to the local symmetry of the vanadium site. researchgate.net Parameters such as the chemical shift and the nuclear quadrupolar coupling constant provide detailed information about the electronic structure and the geometry of the V-O polyhedra. lehigh.eduacs.org For instance, different coordination environments, such as tetrahedral and octahedral, will give rise to distinct ⁵¹V NMR signatures. lehigh.edu This allows for the characterization of the local structure in both crystalline and disordered vanadium oxide materials. While direct ⁵¹V NMR studies focusing exclusively on the phase transition in pure V₂O₃ are less common in the provided literature, the technique is widely applied to characterize the structure of various vanadium-based materials, providing insights that are foundational to understanding the structure-property relationships in compounds like V₂O₃. lehigh.eduacs.orgcapes.gov.br

Surface Science and Interface Engineering of Vanadium Iii Oxide Systems

Strained Interface Layers in Epitaxial Vanadium(III) Oxide Thin Films

When V₂O₃ is grown as an epitaxial thin film on a single-crystal substrate, a strained interface layer often forms in the initial stages of deposition. aip.orgutwente.nl This layer arises from the lattice mismatch between the film and the substrate. researchgate.net For example, when grown on c-plane sapphire (α-Al₂O₃), which has a 4.1% smaller in-plane lattice parameter, the V₂O₃ interface layer is under compressive in-plane strain, forcing its lattice parameters to match those of the substrate. utwente.nlresearchgate.net

This strained interface layer can have a thickness of a few nanometers (e.g., ~4 nm on Al₂O₃) and exhibits distinct structural and electronic properties compared to the rest of the film. utwente.nlresearchgate.net Key findings include:

Suppressed MIT: The strained layer often shows a suppressed metal-insulator transition. utwente.nlresearchgate.net

Increased Resistivity: The room temperature resistivity of this interface layer can be significantly higher (by up to six orders of magnitude) than that of the relaxed, bulk-like V₂O₃ film. researchgate.net

Structural Relaxation: As the film thickness increases beyond this critical interface layer, the strain begins to relax, and the V₂O₃ lattice parameters approach their bulk values. utwente.nl This relaxation process can involve the formation of dislocations. researchgate.net

The presence and properties of this strained layer are crucial, especially in ultrathin films where the interface constitutes a significant portion of the material. The quenching of the MIT and the sharp increase in resistivity observed in films thinner than the interface layer are direct consequences of this interfacial strain. utwente.nlresearchgate.net

Role of Substrate in Epitaxial Growth and Strain Induction

The choice of substrate is a critical parameter in the epitaxial growth of V₂O₃ thin films, as it directly dictates the nature and magnitude of the induced strain. arxiv.org This epitaxial strain, in turn, can be used to tune the film's electronic properties, including the sensitive metal-insulator transition. cornell.eduresearchgate.net

Strain is induced through two primary mechanisms:

Lattice Mismatch: The difference in the lattice parameters between the V₂O₃ film and the substrate material creates misfit strain at the interface. researchgate.netresearchgate.net For instance, c-plane sapphire (α-Al₂O₃) imposes a significant compressive strain on V₂O₃ films, which can stabilize the metallic phase down to low temperatures and even suppress the MIT. researchgate.netwpmucdn.com

Thermal Mismatch: A disparity in the thermal expansion coefficients between the film and substrate leads to thermal stress as the sample is cooled from the high growth temperature to room temperature. aip.orgmdpi.com Since V₂O₃ has a much larger thermal expansion coefficient than Al₂O₃, this effect also contributes to compressive strain upon cooling. aip.org

The orientation of the substrate also plays a vital role. Films grown on r-plane sapphire substrates have been found to experience less restriction on lattice changes during the phase transition compared to those on c-plane sapphire, allowing for a sharper MIT. researchgate.netiphy.ac.cn Conversely, substrates like LiTaO₃ can induce tensile strain, which has been shown to favor the MIT. wpmucdn.com By carefully selecting the substrate material and its crystallographic orientation, it is possible to engineer the strain state and thereby control the electronic and structural phase transitions in V₂O₃ films. researchgate.netwpmucdn.comkuleuven.be

Table 2: Substrate Effects on Epitaxial V₂O₃ Thin Films

Substrate Strain Type Effect on MIT Reference
c-plane Al₂O₃ Compressive Suppressed, stabilizes metallic phase researchgate.netwpmucdn.com
r-plane Al₂O₃ Less restrictive Sharper, more bulk-like transition researchgate.netiphy.ac.cn
LiTaO₃ (001) Tensile Favors the transition wpmucdn.com

Electrode-Electrolyte Interface Optimization in Energy Storage Applications

In energy storage devices like batteries and supercapacitors, the interface between the this compound electrode and the electrolyte is a critical region that governs electrochemical performance. researchgate.netacs.org The stability and efficiency of ion transfer across this interface directly impact capacity, cyclability, and rate capability. mdpi.com

A significant challenge at the V₂O₃ electrode-electrolyte interface is the decomposition of the electrolyte, which can lead to the formation of a passivating layer known as the solid electrolyte interphase (SEI). acs.org While a stable SEI is beneficial, its uncontrolled formation can lead to irreversible capacity loss, particularly in the initial cycles. acs.org

Optimization strategies focus on creating a stable and efficient interface. This includes:

Electrode Morphology: Engineering the nanostructure of the V₂O₃ electrode can provide a larger surface area and shorter diffusion paths for ions, improving kinetics. acs.org However, a high surface area can also increase unwanted side reactions with the electrolyte.

Controlling Interfacial Reactions: In aqueous zinc-ion batteries, H⁺ intercalation into vanadium oxides can generate OH⁻ at the interface, leading to the dissolution of the active material and capacity fade. acs.org Mitigating this dissolution is key to long-term stability.

The formation of V³⁺ ions on the surface of V₂O₃ has been linked to lower charge transfer resistance at the electrode/electrolyte interface, resulting in higher initial discharge capacity and better cycling performance in magnesium batteries. mdpi.com This highlights the importance of the vanadium oxidation state at the interface for kinetic performance.

Surface Modification Techniques for Enhanced Interface Stability (e.g., Solid Electrolyte Interphase)

To address the challenges at the electrode-electrolyte interface, various surface modification techniques are employed to enhance the stability of V₂O₃ electrodes. researchgate.netacs.org The primary goal is to form a stable and ionically conductive solid electrolyte interphase (SEI) that prevents continuous electrolyte decomposition and active material degradation while allowing efficient transport of charge-carrying ions. acs.orgresearchgate.net

Key surface modification strategies include:

Artificial SEI Formation: An artificial SEI can be created on the electrode surface before cycling. For example, coating the electrode with a material like Al₂O₃ via atomic layer deposition (ALD) can form a protective layer that reacts with the electrolyte to create a stable, ion-conductive interface. acs.org

Electrolyte Additives: Introducing specific molecules into the electrolyte can promote the formation of a more robust and effective SEI. For instance, N-methylpyrrolidone (NMP) has been used as an additive in aqueous Zn-ion batteries to form a protective interface on both the zinc anode and the vanadium oxide cathode, suppressing side reactions. researchgate.net

Carbon Coating: Encapsulating V₂O₃ nanoparticles with a layer of carbon is a common strategy. acs.org The carbon layer enhances electronic conductivity and provides a physical barrier that limits direct contact between the V₂O₃ and the electrolyte, improving stability. sci-hub.se

These modifications help to minimize irreversible capacity loss, improve Coulombic efficiency, and enhance the long-term cycling stability of V₂O₃-based electrodes by creating a well-controlled and stable interface. acs.orgresearchgate.net

Hydroxyl Species Adsorption and Surface Reactivity

The reactivity of this compound surfaces with water and the subsequent adsorption of hydroxyl (OH) species are strongly dependent on the surface termination. nih.govmpg.de This interaction is fundamental to understanding the behavior of V₂O₃ in catalytic processes and in aqueous environments.

Studies have shown a clear distinction in reactivity between different V₂O₃(0001) surface terminations:

Vanadyl (V=O) and Oxygen-Terminated Surfaces: These surfaces, which expose only oxygen sites, are relatively inert towards water. Water adsorbs molecularly and desorbs at low temperatures (below 300 K). Dissociation into hydroxyl species is not readily observed on these surfaces. nih.govhu-berlin.de

Vanadium-Terminated Surfaces: In contrast, surfaces with exposed vanadium centers are highly reactive. On these surfaces, water readily dissociates, even at low temperatures (e.g., 100 K), leading to the formation of surface hydroxyl species. nih.gov The water monolayer on a V-terminated surface consists of a mixture of both molecular H₂O and adsorbed OH groups. nih.gov

The presence of surface vanadium centers is considered necessary for the dissociation of water on V₂O₃ surfaces. nih.gov The formed hydroxyl groups can be identified by their characteristic vibrational modes and O 1s core level binding energies in spectroscopy. hu-berlin.de These OH species are stable on the surface to higher temperatures (up to ~600 K) before recombining and desorbing as molecular water. hu-berlin.de This difference in reactivity highlights the critical role of surface defects and termination in the surface chemistry of this compound.

Advanced Applications and Future Research Directions of Vanadium Iii Oxide

Applications in Advanced Electronics and Spintronics

Vanadium(III) oxide (V₂O₃) is a strongly correlated electron material known for its characteristic metal-insulator transition (MIT). researchgate.net This property, where the material switches from an insulating to a metallic state with changes in temperature or pressure, makes it a candidate for various advanced electronic applications. researchgate.net

Mott Insulators for Logic Circuitry

Vanadium oxides, particularly vanadium dioxide (VO₂), are recognized as classic examples of Mott insulators, which have potential applications in memristive circuitry and logic devices. researchgate.netrsc.org The significant change in resistance during the metal-insulator transition is a key feature for such applications. rsc.org While much of the focus has been on VO₂, the underlying physics of the Mott transition in the broader family of vanadium oxides, including V₂O₃, is considered a cornerstone for developing future oxide electronics, such as the Mott-transition field-effect transistor (MTFET). The ability to control the MIT with an electric field is highly desirable for creating fast and reliable electronic switches and logic elements. aip.org The electric field-induced transition in these materials is critical for their integration into next-generation electronic devices. aip.org

Sensing Technologies

The unique electrical properties of vanadium oxides make them attractive for sensing applications. researchgate.net Different vanadium oxides, including V₂O₅ and VO₂, have been explored for fabricating gas sensors. researchgate.netmdpi.com The performance of these sensors depends on morphology, operating temperature, and the specific sensing mechanism, which can involve gas adsorption or electron hopping. researchgate.net Specifically for V₂O₃, its metal-insulator transition suggests potential for use in thermal sensors. researchgate.net Research into composites, such as those combining silicon nanowires with vanadium oxide nanorods, has shown promise for detecting gases like NO₂ at room temperature, highlighting the versatility of vanadium oxides in sensor technology. iphy.ac.cn Additionally, coating carbon nanotubes with a uniform layer of vanadium oxide via atomic layer deposition creates high-surface-area hybrid materials suitable for gas-sensing devices. acs.org

Energy Storage Systems

This compound is gaining attention as a promising electrode material in various energy storage systems due to its distinct structural and electrochemical properties. Its tunnel-like 3D structure is conducive to ion intercalation, a key process in rechargeable batteries. mdpi.com

Cathode Materials for Rechargeable Batteries (Lithium-Ion, Sodium-Ion, Potassium-Ion, Magnesium-Ion, Zinc-Ion)

Vanadium oxides are considered promising cathode materials for next-generation batteries due to their high theoretical capacities, which stem from the multiple valence states of vanadium (V³⁺/V⁴⁺/V⁵⁺). mdpi.combohrium.com

Lithium-Ion Batteries (LIBs): V₂O₃ has been investigated as a cathode material for LIBs, demonstrating excellent stability and high capacity retention. researchgate.net Polycrystalline V₂O₃ nanorods, for instance, have shown a capacity of approximately 120 mAh g⁻¹ after 750 cycles, with an impressive capacity retention of about 94% from the 50th cycle onwards. researchgate.net The theoretical specific capacity for V₂O₃ can be as high as ~356 mAh g⁻¹ if two lithium ions are intercalated. researchgate.net While some studies explore V₂O₃ as an anode, its performance as a cathode is notable for its long cycle life. researchgate.netrsc.org

Sodium-Ion Batteries (SIBs): Vanadium-based materials are among the most promising cathodes for SIBs. mdpi.comnih.gov Metastable V₂O₃ embedded in 2D N-doped carbon has been shown to facilitate stable and ultrafast sodium-ion storage. dntb.gov.ua The open 3D framework of materials like sodium vanadium phosphates (NVP) provides high ionic mobility, a desirable trait for cathode materials. mdpi.com

Potassium-Ion Batteries (PIBs): The application of V₂O₃ in potassium-ion batteries has been explored, with research into composites like oxygen-deficient V₂O₃@C nanospheres demonstrating potential for high-performance potassium storage. dntb.gov.ua

Magnesium-Ion Batteries (MIBs): Vanadium oxides are a common choice for MIB cathodes due to their adjustable layered structures that can facilitate the diffusion of Mg²⁺ ions. mdpi.com V₂O₃ possesses a theoretical capacity of 357.5 mAh g⁻¹ for a one-electron redox process and 715.1 mAh g⁻¹ for a two-electron process. mdpi.com The formation of V³⁺ ions in highly reduced vanadium oxide nanotubes has been linked to high initial discharge capacities (up to 230 mAh g⁻¹ at 0.2C) and excellent cycling performance in MIBs. mdpi.com

Aqueous Zinc-Ion Batteries (AZIBs): V₂O₃ is widely considered a promising cathode candidate for AZIBs. acs.orgmdpi.com However, it can suffer from large volume variation and structural degradation during cycling. acs.org To overcome these issues, an in-situ electrochemical activation strategy has been used, where tunnel-structured V₂O₃ is transformed into a layered, amorphous, and oxygen-deficient Zn₀.₄V₂O₅₋ₘ·nH₂O phase, which then facilitates the reversible intercalation of zinc ions. acs.org Vanadium oxides, in general, are attractive for AZIBs because of their high theoretical capacity and flexible layered structure. bohrium.commdpi.com

This compound Composites (e.g., V₂O₃@Carbon, V₂O₃@Carbonized Dictyophora)

To enhance the electrochemical performance of V₂O₃, particularly its electrical conductivity and structural stability, it is often combined with carbonaceous materials to form composites. mdpi.com

V₂O₃@Carbon: Encapsulating V₂O₃ nanoparticles within carbon nanofibers (V₂O₃@C NFs) or other carbon structures creates flexible, binder-free cathodes that mitigate issues like volume variation and sluggish kinetics. rsc.orgacs.org These composites show improved cycling stability and rate capability. For example, V₂O₃@C NFs used as a cathode in an AZIB delivered an initial capacity of 220 mAh g⁻¹ at 50 mA g⁻¹ and maintained a capacity of 120 mAh g⁻¹ at 200 mA g⁻¹ after 1000 cycles. acs.org Similarly, a V₂O₃/carbon fiber composite used as a LIB anode showed 98.5% capacity retention (660 mAh g⁻¹) after 250 cycles. rsc.org The carbon matrix serves as a conductive support that also buffers the volume changes during ion intercalation and de-intercalation. mdpi.commdpi.com

V₂O₃@Carbonized Dictyophora: A novel approach involves using biomass, such as Dictyophora, as a template to create a porous carbon framework for V₂O₃. mdpi.comnih.govnih.gov In these V₂O₃@carbonized dictyophora (V₂O₃@CD) composites, the porous carbon skeleton ensures efficient electron transport and prevents the V₂O₃ from losing electrical contact due to volume changes. mdpi.comnih.gov When used as a cathode in AZIBs, a V₂O₃@CD composite exhibited a high initial discharge capacity of 281.9 mAh g⁻¹ at 50 mA g⁻¹ and retained a capacity of 151.9 mAh g⁻¹ after 1000 cycles at 1 A g⁻¹. mdpi.comnih.gov Another biomass-derived composite, using Ganoderma lucidum, achieved an initial discharge specific capacity of 407.87 mAh g⁻¹ at 0.05 A g⁻¹ in an AZIB. mdpi.com

Table 1: Performance of V₂O₃ Composites in Aqueous Zinc-Ion Batteries

Electrochemical Storage Mechanisms (Intercalation/De-intercalation, Pseudocapacitance)

The energy storage in V₂O₃-based cathodes involves two primary mechanisms: intercalation/de-intercalation and pseudocapacitance.

Intercalation/De-intercalation: This is a Faradaic process where ions (like Li⁺, Na⁺, Zn²⁺) are reversibly inserted into and removed from the host crystal structure of V₂O₃ during the discharge and charge cycles. mdpi.comacs.org The expansion and contraction of the electrode material upon ion insertion and removal is evidence of an intercalation-type mechanism. acs.org The layered or tunneled structure of vanadium oxides provides pathways for this ion diffusion. mdpi.commdpi.com However, this process can be slow and lead to structural degradation over time, which is why composite materials are often used to improve stability. acs.orgmdpi.com In aqueous systems, the co-insertion of H⁺ ions alongside metal ions like Zn²⁺ can also occur. acs.orgacs.org

Pseudocapacitance: This is a surface-controlled or near-surface Faradaic process that involves fast redox reactions. mdpi.comacs.org Unlike the diffusion-limited intercalation process, pseudocapacitance is not limited by solid-state diffusion, allowing for high power density and fast charging capabilities. mdpi.com Nanostructured materials, with their high surface area, are particularly effective at promoting pseudocapacitive behavior. mdpi.com In vanadium oxides, pseudocapacitance can arise from surface redox reactions and can be enhanced by creating composites or heteroatom doping. dntb.gov.uamdpi.com For instance, composites like MoS₂/V₂O₃@C-rGO have been shown to have pseudocapacitance-enhanced kinetics for Li/Na-ion storage. dntb.gov.ua This mechanism contributes significantly to the battery's ability to deliver high capacity at high charge and discharge rates. mdpi.comnih.gov

Table 2: Chemical Compounds and PubChem CIDs

Strategies for Enhancing Electrochemical Performance

The electrochemical performance of V₂O₃, particularly in the context of batteries, is a critical area of investigation. Researchers are exploring various strategies to overcome its inherent limitations, such as low electronic conductivity and structural instability during cycling.

Organic Molecule Modification:

A promising approach involves the use of organic molecules to modify the structure and properties of vanadium oxides. researchgate.net Intercalating organic molecules into the layers of vanadium oxides can expand the interlayer spacing, which facilitates easier ion diffusion. mdpi.com For instance, the introduction of organic macromolecules has been shown to regulate the structure of vanadium oxides, leading to both high capacity and improved stability for aqueous zinc-ion batteries. researchgate.net This modification can act as a structural pillar, preventing the collapse of the layered structure during repeated charge and discharge cycles. mdpi.com Furthermore, coating V₂O₃ with carbon derived from organic precursors, such as glucose, can create a protective shell that enhances conductivity and cycle life. researchgate.netnih.gov

Defect Engineering:

Defect engineering is another powerful strategy to enhance the electrochemical properties of V₂O₃. rhhz.net Creating defects, such as oxygen or vanadium vacancies, can alter the electronic structure and create more active sites for ion storage. bohrium.comresearchgate.netucl.ac.uk

Oxygen Vacancies: Introducing oxygen vacancies can lower the energy barrier for zinc ion diffusion and improve electronic conductivity. rhhz.netbohrium.com This can be achieved through methods like heat treatment in an inert atmosphere or using reducing agents during synthesis. rhhz.net Studies have shown that optimizing oxygen defect concentration can lead to significant improvements in specific capacity and cycling stability. nih.govx-mol.net

Vanadium Vacancies: The creation of vanadium-defective clusters within the V₂O₃ lattice has been demonstrated to provide favorable sites for reversible zinc-ion storage. researchgate.net These vacancies can reduce the electrostatic interaction between the host material and the intercalating ions, leading to exceptionally long cycle life. researchgate.net

These strategies, often used in combination, are paving the way for the development of high-performance V₂O₃-based electrodes for next-generation energy storage devices.

Supercapacitor Electrodes Utilizing this compound

This compound is also a promising candidate for supercapacitor electrodes due to its multiple oxidation states and high theoretical capacitance. scientificarchives.comsciparkpub.com However, its practical application has been hindered by poor electrical conductivity and structural instability. scientificarchives.comsciparkpub.com

To address these challenges, researchers have focused on creating composite materials. A common approach is to combine V₂O₃ with carbon-based materials, such as activated carbon or graphene. scientificarchives.com For example, V₂O₃ nanofoam@activated carbon composites have demonstrated enhanced specific capacitance. scientificarchives.com Similarly, core-shell nanostructures of V₂O₃@C have shown good specific capacitances at various current densities. scientificarchives.com

The quasi-metallic conductivity of V₂O₃ is significantly higher than other vanadium oxides like V₂O₅ and VO₂, making it an attractive base material for high-power supercapacitors. researchgate.net By creating unique architectures, such as graphene-bridged V₂O₃/VOx core-shell nanostructures, it is possible to achieve extremely high power densities. researchgate.net In such structures, the V₂O₃ core provides excellent electrical conductivity, while the amorphous VOx shell acts as the active pseudocapacitive material. researchgate.net

The table below summarizes the performance of various V₂O₃-based supercapacitors.

Interactive Data Table: Performance of V₂O₃-Based Supercapacitors

Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)Reference
V₂O₃@C core-shell nanorods2280.5 scientificarchives.com
V₂O₃@C core-shell nanorods12710 scientificarchives.com
V₂O₃ nanofoam@activated carbon1850.05 scientificarchives.com
V₂O₃-QDs/MC2701 researchgate.net

Catalysis

This compound is a versatile catalyst with applications in various chemical transformations.

Heterogeneous Catalysis with Supported this compound

In heterogeneous catalysis, V₂O₃ is often used in a supported form, where it is dispersed on a high-surface-area material like alumina, silica, or titania. uu.nlrsc.org This approach maximizes the active surface area of the catalyst and enhances its stability. Supported vanadium oxide catalysts are active in a wide range of reactions, including oxidation and reduction processes. uu.nl The specific catalytic activity is influenced by the nature of the support material and the coordination environment and oxidation state of the vanadium species. uu.nlrsc.org Spectroscopic techniques are crucial for understanding the structure-activity relationship in these complex catalytic systems. uu.nlrsc.org While V(IV) and V(V) species are often studied, V(III) has also been investigated for its potential role in catalytic cycles, for example, in the oxidative dehydrogenation of propane (B168953). nationalmaglab.org

Electrocatalysis: Nitrogen Reduction Reaction (NRR) to Ammonia (B1221849)

The electrochemical nitrogen reduction reaction (NRR) to produce ammonia under ambient conditions is a highly attractive alternative to the energy-intensive Haber-Bosch process. rsc.orghep.com.cn this compound has emerged as a promising non-noble-metal electrocatalyst for this reaction. rsc.orgfrontiersin.org

Research has shown that V₂O₃-based materials can achieve significant ammonia yields and high Faradaic efficiencies. For instance, metal-organic framework-derived shuttle-like V₂O₃/C has demonstrated an ammonia yield of 12.3 μg h⁻¹ mg⁻¹cat. and a Faradaic efficiency of 7.28% at -0.6 V vs. RHE. rsc.org Similarly, hydrothermally synthesized V₂O₃ nanorings have achieved a maximum yield of 47.2 μg h⁻¹ mg⁻¹cat. and a Faradaic efficiency of 12.5% at -0.5 V vs. RHE. frontiersin.org

The mechanism of NRR on vanadium oxide surfaces is a subject of ongoing research. Studies suggest that the reaction occurs at oxygen-ligated vanadium sites. nih.govnih.gov Hybrid catalysts, such as V₂O₃/VN, have also been developed to leverage the different catalytic kinetics of the oxide and nitride phases, creating alternating reaction pathways with lower energy barriers. hep.com.cn

Interactive Data Table: NRR Performance of V₂O₃-Based Electrocatalysts

ElectrocatalystAmmonia Yield (μg h⁻¹ mg⁻¹cat.)Faradaic Efficiency (%)Potential (V vs. RHE)Reference
Shuttle-like V₂O₃/C12.37.28-0.6 rsc.org
V₂O₃ nanorings47.212.5-0.5 frontiersin.org
V₂O₃/VN hybrid219.6 (μg h⁻¹ cm⁻²)18.9Not Specified hep.com.cn

Tailoring Catalytic Properties via Single-Atom Doping

The catalytic properties of V₂O₃ can be precisely tuned by introducing single atoms of other elements as dopants. This approach, known as single-atom doping, can modify the electronic structure of the V₂O₃ surface and create new active sites. x-mol.com

Density functional theory (DFT) calculations have been used to study the effect of single-atom doping on the catalytic dehydrogenation of propane on the V₂O₃(0001) surface. x-mol.com By substituting single atoms for either vanadium or oxygen, the Lewis acid-base properties of the surface can be strengthened or weakened, respectively. x-mol.com These single atoms can act as promoters or even as the primary active sites for the reaction. x-mol.com For the propane dehydrogenation reaction, Mn₁-V₂O₃ has been identified as a promising candidate that offers a good balance between catalytic activity and selectivity. x-mol.com Single-atom vanadium oxide catalysts have also been supported on metal-organic frameworks (MOFs) for selective alcohol oxidation. acs.orgresearchgate.net

Transparent Conducting Oxides (TCOs)

This compound has shown potential as a p-type transparent conducting oxide (TCO). researchgate.net TCOs are a unique class of materials that exhibit both high electrical conductivity and high optical transparency, making them essential components in various optoelectronic devices. researchgate.net

By engineering the electron correlation, the performance of V₂O₃ thin films as p-type TCOs can be significantly enhanced. researchgate.net These films can exhibit high hole concentrations (greater than 10²² cm⁻³) and a low screened plasma energy, leading to a favorable balance between electrical conductivity and optical transparency. researchgate.net The conductivity of V₂O₃ thin films can range from 115 to 1079 S/cm, with optical transparency in the visible region varying between 32% and 65%. researchgate.net The properties of these films can be influenced by the deposition technique and subsequent thermal treatments. researchgate.netresearchgate.net For instance, spray pyrolysis has been used to synthesize high-quality epitaxial p-type V₂O₃ thin films. researchgate.net Furthermore, perovskite vanadium oxides are being explored as transparent and electrically conductive materials with conductivity potentially higher than that of the commonly used indium tin oxide (ITO). google.com

Environmental Science and Remediation Research

This compound (V₂O₃) and related vanadium compounds are subjects of growing interest in environmental science, particularly for their potential roles in both contamination and remediation technologies. Research in this area explores the environmental fate of vanadium and the development of materials and methods for removing vanadium pollutants from water and soil.

One area of focus is the use of materials with high surface areas for water treatment. americanelements.com Vanadium oxide powders, including V₂O₃, are noted for their utility in applications where a large surface area is beneficial, such as in water treatment processes. americanelements.com The high surface area of nanoparticles, for instance, enhances their capacity for adsorbing pollutants. americanelements.com

Bioremediation offers a sustainable approach to managing vanadium pollution. Studies have investigated the use of microalgae for the treatment of water contaminated with Vanadium(III). For example, research has demonstrated that the microalga Chlorella sorokiniana TU5 can effectively remove V(III) from polluted water, achieving a removal rate of 20.38 mgL⁻¹. researchgate.net This biological approach not only addresses the contamination but also generates biomass that can be used for biofuel production, potentially offsetting the cost of treatment. researchgate.net

The adsorption of vanadium ions from aqueous solutions is another significant area of research. Various adsorbent materials are being explored for their efficacy in removing vanadium. While many studies focus on the more common vanadate (B1173111) (V(V)) form, the principles are relevant to vanadium remediation in general. Metal (hydr)oxide adsorbents are effective, with removal efficiency often dependent on pH. nih.gov For instance, the adsorption of vanadate onto several commercial metal oxide adsorbents was found to decrease with increasing pH, with maximum adsorption occurring at a pH of 3-4. nih.gov Other materials, such as modified nanocellulose derived from coconut coir, have also shown high efficiency in removing vanadium(V) from water. researchgate.net

Photocatalysis represents a promising technology for the degradation of environmental pollutants, and vanadium oxides are among the materials being investigated for this purpose. mdpi.com As semiconductors, vanadium oxides can be used in photocatalytic processes to break down pollutants, particularly in water. mdpi.com These processes can be driven by solar energy, offering a sustainable remediation method. mdpi.com Composites such as CeVO₄-V₂O₃ have been synthesized and evaluated for their photocatalytic activity in degrading organic dyes like methylene (B1212753) blue under visible light. mdpi.com The efficiency of these composites is linked to their ability to absorb visible light and separate light-induced electron-hole pairs. mdpi.com

Table 1: Research on Vanadium(III) in Environmental Remediation

Research AreaKey FindingExample Material/OrganismReference
BioremediationEffective removal of V(III) from polluted water.Chlorella sorokiniana TU5 researchgate.net
AdsorptionHigh surface area powders are useful for water treatment.Vanadium Oxide Powders americanelements.com
PhotocatalysisComposite materials can degrade organic pollutants under visible light.CeVO₄-V₂O₃ mdpi.com

Biomedical and Toxicological Research on Vanadium(III) Compounds

The biomedical and toxicological profiles of vanadium compounds, including this compound, are complex, revealing both potential therapeutic applications and significant toxicity concerns. Research in this field aims to understand the mechanisms of action of vanadium at the cellular and genetic levels.

Toxicological studies have investigated the genotoxic and cytotoxic potential of this compound. An in vivo study on mice demonstrated that V₂O₃ administered intraperitoneally can induce structural chromosomal aberrations and alter the mitotic index in bone marrow cells, indicating both genotoxic and cytotoxic effects. tandfonline.com In vitro studies using human blood leukocytes have also shown that Vanadium(III) trioxide can cause DNA single-strand breaks. researchgate.net These findings suggest that V₂O₃ has the potential to damage genetic material and interfere with cell cycle progression. tandfonline.com

The oxidation state of vanadium is a critical factor in its biological activity and toxicity. Under physiological conditions, there is a possibility that the less stable Vanadium(III) can be oxidized to Vanadium(IV). tandfonline.com This is significant because different oxidation states of vanadium exhibit different toxicological profiles and mechanisms. For instance, research suggests that Vanadium(IV) can induce double-strand DNA breaks, which are lesions strongly associated with the formation of structural chromosomal aberrations. researchgate.net

While some vanadium compounds are explored for their therapeutic benefits, such as insulin-mimetic and anticancer properties, their toxicity remains a major hurdle. researchgate.netmdpi.combohrium.com The toxicity of vanadium is dependent on its oxidation state, the nature of the compound (organic or inorganic), and the dose. mdpi.com Research into vanadium-based nanomaterials, including various vanadium oxides, seeks to overcome limitations like rapid clearance from the body and high toxicity, potentially enabling their use as multimodal platforms for cancer diagnosis and treatment. bohrium.com

Biocompatibility is a key consideration for any material intended for biomedical applications. Studies on nanostructured vanadium oxide thin films have been conducted to assess their interaction with human cells. researchgate.net For example, V₂O₃-containing nanofilms have been evaluated for their antibacterial properties and their effects on human erythrocytes, showing a selective toxicity towards bacterial cells over mammalian cells in some models. mdpi.com The surface properties of these materials significantly influence their biocompatibility and cellular response. researchgate.net Furthermore, the incorporation of vanadium oxides into alloys for medical implants is an area of research, with studies examining the chemical and morphological changes after treatments designed to improve biocompatibility. scispace.com

Table 2: Summary of Toxicological Findings for this compound

EndpointModel SystemKey FindingReference
GenotoxicityMouse bone marrow (in vivo)Induces structural chromosomal aberrations. tandfonline.com
CytotoxicityMouse bone marrow (in vivo)Alters the mitotic index, suggesting interference with cell division. tandfonline.com
DNA DamageHuman leukocytes (in vitro)Causes DNA single-strand breaks. researchgate.net
BiocompatibilityHuman erythrocytes / Cell linesVOx-nanofilms showed selective antibacterial action over mammalian cells in a co-culture model. mdpi.com

Current Challenges and Future Perspectives in Vanadium Iii Oxide Research

Overcoming Limitations in Synthesis and Scalability

The synthesis of high-purity, well-defined Vanadium(III) oxide nanomaterials remains a significant challenge. Traditional solid-state reactions often require high temperatures and can result in products with inconsistent morphologies and large particle sizes. acs.org Current research focuses on developing more controlled and scalable synthesis methods.

Key Synthesis Strategies and Challenges:

Synthesis MethodDescriptionAdvantagesChallenges
Hydrothermal/Solvothermal Involves chemical reactions in aqueous or organic solvents under elevated temperature and pressure. acs.orgnih.govGood control over morphology and particle size, environmentally friendly. acs.orgnih.govCan be time-consuming, and achieving phase purity can be difficult. acs.orgnih.gov
Reduction of V2O5 Higher vanadium oxides like V2O5 are reduced using agents such as hydrogen or ammonia (B1221849) gas. acs.orgnih.govA common method for producing V2O3 powders. acs.orgRequires careful control of temperature and reducing atmosphere to avoid the formation of other vanadium oxide phases. acs.org
Thermal Decomposition Precursors like vanadium alkoxides or metal-organic frameworks are heated to yield V2O3. acs.orgrsc.orgCan produce materials with high surface area and controlled porosity. rsc.orgPrecursor synthesis can be complex and expensive. rsc.org
Sputtering A physical vapor deposition technique to create thin films. acs.orgnih.govAllows for the growth of well-ordered, vertically aligned nanosheets. acs.orgnih.govCan be a slow process and may require specific substrates. acs.orgnih.gov

A significant hurdle is the cost-effective and scalable production of V2O3. Many promising laboratory-scale synthesis methods are not easily transferable to industrial production. Future research will likely focus on continuous flow reactors and other scalable techniques to produce high-quality V2O3 in larger quantities.

Addressing Intrinsic Material Limitations in Applications

Despite its promise, this compound faces inherent limitations that hinder its performance in various applications, particularly in energy storage.

Intrinsic Limitations and Mitigation Strategies:

Electrical Conductivity: While V2O3 exhibits metallic behavior, its conductivity can be insufficient for high-power applications. scientificarchives.com Doping with other elements or creating composites with highly conductive materials like carbon nanotubes or graphene can enhance electrical conductivity. scientificarchives.comresearchgate.net

Structural Stability for Energy Storage: During charge-discharge cycles in batteries, V2O3 can undergo significant volume changes, leading to structural degradation and capacity fading. scientificarchives.comrsc.org Encapsulating V2O3 in a carbon shell or creating robust hierarchical structures can improve its structural integrity. acs.orgresearchgate.net The presence of multiple valence states in vanadium can also lead to instability during cycling. scientificarchives.com

Strategies to overcome these limitations include doping, creating composite materials, and nanostructuring to improve both electrical conductivity and structural stability. rsc.orgucl.ac.uk

Advanced Understanding of Defect Formation and Charge Compensation in Functional Oxides

Defects within the crystal structure of this compound, such as oxygen vacancies and interstitials, play a crucial role in its electronic and chemical properties. ucl.ac.ukresearchgate.net Understanding and controlling these defects is key to tuning the material's performance.

The small energies associated with changes in vanadium's oxidation state suggest that localized compensation of oxygen defects is likely. researchgate.net For instance, the introduction of trivalent ions can create oxygen vacancies, which can be subsequently managed by co-doping with other elements to achieve charge compensation. researchgate.net Advanced spectroscopic techniques, such as positron annihilation and electron spin resonance, are being used to probe these defect structures and their impact on material properties. researchgate.net

Developing Multifunctional this compound Materials

The development of multifunctional materials, where a single material exhibits multiple useful properties, is a growing area of research. This compound's unique properties make it a candidate for such applications. european-mrs.com

By combining V2O3 with other functional materials, it is possible to create composites with enhanced capabilities. For example, a composite of V2O3 and molybdenum sulfide (B99878) (MoSx) has been shown to be an efficient electrocatalyst for the hydrogen evolution reaction. acs.orgnih.gov Similarly, V2O3-carbon composites can act as bifunctional electrocatalysts for both oxygen evolution and oxygen reduction reactions, which are crucial for metal-air batteries. rsc.org

Integration of Multi-Technique Approaches for Comprehensive Characterization

A comprehensive understanding of this compound requires the use of multiple characterization techniques. rsc.org Each technique provides a different piece of the puzzle, and their combination allows for a more complete picture of the material's structure, composition, and properties.

Common Characterization Techniques for V2O3:

TechniqueInformation Provided
X-ray Diffraction (XRD) Crystal structure and phase purity. acs.orgmdpi.com
X-ray Photoelectron Spectroscopy (XPS) Surface chemical composition and oxidation states. mdpi.commdpi.com
Transmission Electron Microscopy (TEM) Morphology, particle size, and crystal structure at the nanoscale. ucl.ac.uk
Scanning Tunneling Microscopy (STM) Surface topography and electronic structure with atomic resolution. mdpi.com
Atomic Force Microscopy (AFM) Surface morphology and roughness. mdpi.com

In-situ characterization techniques, which allow for the observation of materials under reaction conditions, are becoming increasingly important for understanding dynamic processes like phase transitions and electrochemical reactions. mdpi.com

Elucidating Complex Structure-Property-Performance Relationships

The performance of this compound in any application is intrinsically linked to its crystal structure and electronic properties. researchgate.netrsc.org For example, the arrangement of vanadium and oxygen atoms in the corundum-type structure of V2O3 provides a 3D framework suitable for ion transport, a key property for battery applications. acs.org

However, the relationship between structure, properties, and performance is often complex and not fully understood. For instance, subtle changes in stoichiometry or the presence of defects can dramatically alter the material's electronic conductivity and catalytic activity. washington.edu Future research will focus on using a combination of experimental and computational methods, such as density functional theory (DFT), to unravel these complex relationships and enable the rational design of V2O3-based materials. acs.org

Designing Novel this compound Architectures for Targeted Applications

The morphology and architecture of this compound at the nanoscale can have a profound impact on its performance. acs.org Researchers are actively exploring the design of novel V2O3 architectures to optimize them for specific applications. researchgate.net

Examples of Novel V2O3 Architectures:

Hollow Spheres: These structures offer a high surface area and can accommodate volume changes during electrochemical cycling, making them suitable for battery electrodes. acs.org

Nanosheets: Ultrathin, two-dimensional nanosheets provide short diffusion paths for ions and electrons, enhancing reaction kinetics. acs.orgnih.gov

Core-Shell Structures: Encapsulating V2O3 cores with a conductive shell (e.g., carbon) can improve electrical conductivity and prevent degradation. acs.orgresearchgate.net

Hierarchical Structures: Complex, multi-level architectures, such as dandelion-like microspheres, can provide a combination of high surface area, good electronic conductivity, and structural stability. acs.orgnih.gov

By tailoring the synthesis conditions, researchers can control the morphology of V2O3 and create these advanced architectures. acs.orgnih.gov This ability to design materials at the nanoscale opens up new possibilities for a wide range of applications, from energy storage to catalysis. researchgate.netnumberanalytics.com

Translating Fundamental Understanding to Commercial Applications

The transition of this compound (V₂O₃) from a subject of fundamental scientific inquiry to a component in commercially viable technologies is a complex process fraught with challenges, yet ripe with potential. The unique properties of V₂O₃, particularly its metal-insulator transition (MIT), make it a promising candidate for a variety of advanced applications. mathnet.ruamericanelements.com However, several hurdles must be overcome to realize its widespread commercial use.

A significant challenge lies in the synthesis and processing of high-quality, phase-pure V₂O₃. The vanadium-oxygen system is complex, with vanadium existing in multiple oxidation states, making the synthesis of a specific oxide phase like V₂O₃ non-trivial. aip.orgresearchgate.net Controlling the stoichiometry and preventing the formation of other vanadium oxides, such as VO₂, V₂O₅, or mixed-valence phases, requires precise control over synthesis conditions like temperature and atmosphere. mathnet.ruacs.org For instance, V₂O₃ can be synthesized via the reduction of V₂O₅ or through methods like ultrasonic spray pyrolysis, but achieving uniform, nanostructured materials with desired morphologies remains an active area of research. mathnet.ruacs.org The development of scalable and cost-effective synthesis methods is paramount for commercialization.

Furthermore, the inherent properties of V₂O₃ present both opportunities and obstacles. While its sharp resistance change during the MIT is advantageous for applications like thermistors and electronic switches, the transition temperature of approximately 150-160 K is too low for many room-temperature devices. mathnet.ru Research efforts are focused on tuning this transition temperature through doping, strain engineering, and the application of pressure. mathnet.ru

Another critical aspect is the integration of V₂O₃ into functional devices. For electronic applications, creating stable and reliable electrical contacts to V₂O₃ thin films or nanostructures is essential. aip.org In the context of energy storage, particularly as an anode material for lithium-ion batteries, V₂O₃ faces challenges related to low electrical conductivity and significant volume changes during cycling, which can lead to poor cycle life. researchgate.net To address these issues, researchers are exploring the creation of composites, such as V₂O₃ encapsulated in carbonaceous materials like reduced graphene oxide (rGO), to enhance conductivity and buffer volume expansion. acs.orgresearchgate.net

The long-term stability and durability of V₂O₃-based devices under operational conditions are also key concerns for commercial applications. acs.org For example, in catalytic applications, the stability of the catalyst is a crucial parameter for determining its commercial viability. acs.org Similarly, for battery applications, maintaining structural integrity and high capacity over many charge-discharge cycles is a primary objective. researchgate.netmdpi.com

Despite these challenges, the future prospects for V₂O₃ are promising, driven by ongoing research and technological advancements.

Future Perspectives and Research Directions:

Advanced Synthesis and Nanostructuring: Future research will likely focus on developing more sophisticated synthesis techniques to produce V₂O₃ nanomaterials with precisely controlled size, shape, and morphology. acs.orgnumberanalytics.com This includes methods like atomic layer deposition (ALD) for creating highly uniform and conformal thin films, which are crucial for microelectronics. researchgate.netucl.ac.uk Nanostructuring can shorten ion and electron transport distances, providing more active sites for electrochemical reactions and catalytic processes. acs.org

Tuning the Metal-Insulator Transition: Continued exploration of doping with different elements and applying strain engineering will be vital to shift the MIT temperature of V₂O₃ closer to room temperature, broadening its applicability in "smart" devices. mathnet.ru

Composite Materials and Heterostructures: The development of V₂O₃-based composites and heterostructures will be a key strategy to overcome its intrinsic limitations. acs.orgresearchgate.net Combining V₂O₃ with highly conductive materials like graphene or other metal oxides can significantly improve the performance of electrodes for batteries and supercapacitors. acs.orgresearchgate.net

Neuromorphic Computing: A particularly exciting future direction is the use of vanadium oxides in neuromorphic computing, which aims to create computer systems that mimic the human brain. anu.edu.au While much of the initial research has focused on vanadium dioxide (VO₂), the unique properties of other vanadium oxides, including the broader family to which V₂O₃ belongs, are also being explored for creating neuristors, the building blocks of neuromorphic circuits. anu.edu.au

Energy Storage Systems: In the realm of energy storage, V₂O₃ continues to be investigated as a high-capacity anode material for next-generation batteries. researchgate.net Research into its use in aqueous zinc-ion batteries is also gaining traction due to the potential for safe and low-cost energy storage. rsc.orgbohrium.com The focus will be on improving cycling stability and rate capability through nanostructuring and composite design. mdpi.com

Catalysis: The catalytic properties of vanadium oxides, including V₂O₃, are well-established. researchgate.net Future work will likely involve designing highly efficient and stable V₂O₃-based catalysts for a range of chemical reactions, including those relevant to fine chemical synthesis and environmental remediation. numberanalytics.comresearchgate.net

The successful commercialization of V₂O₃ will depend on a multidisciplinary approach that combines fundamental materials science with engineering and device fabrication. Overcoming the current challenges through innovative research will unlock the full potential of this fascinating material, paving the way for its integration into a new generation of advanced technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for high-purity vanadium(III) oxide (V₂O₃) in laboratory settings?

  • Methodological Answer : V₂O₃ is typically synthesized via solid-state reactions under reducing conditions. For example, reacting sodium oxide (Na₂O) with vanadium metal or lower oxides (e.g., VO or V₂O₃) at controlled molar ratios and temperatures (determined by differential thermal analysis) yields NaVO₂ or Na₃VO₄ intermediates, which can be reduced to V₂O₃ . Theoretical yield calculations (e.g., starting from 200 g vanadium metal) require stoichiometric adjustments and purity monitoring using X-ray crystallography to confirm product phases .

Q. Which characterization techniques are most effective for determining the structural and electronic properties of V₂O₃?

  • Methodological Answer : In situ Raman spectroscopy, X-ray absorption near-edge structure (XANES), and UV-vis spectroscopy are critical for probing molecular structures and oxidation states. XANES pre-edge peak analysis correlates with vanadium’s coordination symmetry (octahedral vs. tetrahedral) and oxidation state (+3 to +5), enabling speciation mapping in mixed-oxide systems . Solid-state ⁵¹V NMR further elucidates local electronic environments .

Q. How does the choice of oxide support (e.g., TiO₂, Al₂O₃) influence the redox properties of supported vanadium oxide catalysts?

  • Methodological Answer : The oxide support modulates the reducibility of surface vanadia sites by altering the V–O–Support bond strength. For instance, TiO₂-supported V₂O₃ exhibits higher turnover frequencies (TOFs) in methanol oxidation (10⁻¹–10² s⁻¹) compared to SiO₂-supported systems due to enhanced electron transfer at the interface. Reactivity trends are quantified via Arrhenius pre-exponential factors derived from activation energy studies (~19.6 kcal/mol) .

Advanced Research Questions

Q. How do microstructural characteristics of V₂O₃ influence its electrical conductivity and metal-insulator transition (MIT) behavior?

  • Methodological Answer : Atomic-scale microstructural engineering (e.g., doping, strain induction) directly impacts carrier concentration and MIT performance. For example, e-e correlations in V₂O₃ thin films can be tuned via sol-gel deposition parameters, enabling applications in thermoelectric generators or "smart windows." Electrical conductivity is measured using four-probe techniques, while MIT is monitored via resistivity-temperature hysteresis loops .

Q. What mechanisms explain the redox cycling between V₂O₃ and higher vanadium oxides under varying atmospheric conditions?

  • Methodological Answer : Redox cycling involves sequential electron transfer and protonation steps. Under oxidizing conditions, V₂O₃ undergoes stepwise oxidation to VO₂ and V₂O₅ via intermediates (e.g., V³⁺ → V⁴⁺ → V⁵⁺), as confirmed by cyclic voltammetry and isotopic oxygen exchange experiments. Stability of intermediate species is pH-dependent, with acidic conditions favoring V⁵⁺ formation .

Q. How can computational models predict the catalytic activity of V₂O₃ in partial oxidation reactions?

  • Methodological Answer : Density functional theory (DFT) simulations model surface methoxy species formation and C–H bond activation on V₂O₃. These studies reveal that reducibility (linked to V–Support bond strength) governs the number of active sites. Computational TOF predictions align with experimental methanol oxidation data, validating structure-reactivity relationships .

Q. What are the challenges in achieving accurate speciation analysis of vanadium in mixed-oxide systems?

  • Methodological Answer : Speciation complexity arises from coexisting V³⁺, V⁴⁺, and V⁵⁺ species. Micro-XANES mapping at <1 µm resolution is essential for spatially resolved oxidation state analysis. Pre-edge peak area-centroid position correlations provide quantitative redox data but require calibration against standards (e.g., V₂O₃, VO₂, V₂O₅) to minimize matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.